molecular formula C13H9BrClNO2 B1206136 5-Bromo-4'-chlorosalicylanilide CAS No. 3679-64-9

5-Bromo-4'-chlorosalicylanilide

Número de catálogo: B1206136
Número CAS: 3679-64-9
Peso molecular: 326.57 g/mol
Clave InChI: QBSGXIBYUQJHMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromochlorosalicylanilide is a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QBSGXIBYUQJHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80190256
Record name Bromosalicylchloranilide
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Molecular Weight

326.57 g/mol
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CAS No.

3679-64-9
Record name Bromosalicylchloranilide
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Record name Bromosalicylchloranilide
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Record name Bromochlorosalicylanilide
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Record name Bromosalicylchloranilide
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Record name 5-bromo-4'-chlorosalicylanilide
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds that has garnered significant interest for its broad spectrum of biological activities. Initially explored for their antimicrobial properties, salicylanilides have become prominent as potent anthelmintic agents in both veterinary and human medicine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the historical context of salicylanilide development, provides a detailed experimental protocol for its synthesis, summarizes its physicochemical properties, and explores its primary mechanism of action as an uncoupler of oxidative phosphorylation. The guide also presents diagrams of the synthesis workflow and the signaling pathway associated with its biological activity, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

The journey of salicylanilides in medicinal chemistry began in the mid-20th century. These compounds, characterized by a salicylic acid moiety linked to an aniline through an amide bond, were initially investigated for their antibacterial and antifungal properties.[1] A significant breakthrough occurred with the discovery that halogenation of the salicylanilide structure dramatically enhanced its biological potency. This led to the development of a range of halogenated salicylanilides with powerful anthelmintic properties, which became crucial in veterinary medicine for controlling parasitic worm infections in livestock.[1][2][3]

While the specific timeline and individual researchers behind the discovery of this compound are not extensively documented in readily available literature, its development falls within the broader surge of research into halogenated salicylanilides for anthelmintic applications from the 1960s onwards.[1] Compounds like niclosamide, closantel, and rafoxanide emerged during this period as commercially significant anthelmintics.[2] The exploration of various halogen substitution patterns on both the salicylic acid and aniline rings was a common strategy to optimize efficacy and selectivity, and it is within this context that this compound was likely synthesized and evaluated.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Chemical Name 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide[4]
Synonyms 5-Bromo-4'-chloro-2-hydroxybenzanilide, Multifungin[4]
CAS Number 3679-64-9[4]
Molecular Formula C₁₃H₉BrClNO₂[4]
Molecular Weight 326.57 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 246 °C[5]
Solubility Soluble in hot acetone[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 5-bromosalicylic acid and 4-chloroaniline. This reaction is an amide bond formation, which can be facilitated by a variety of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

General Synthesis Workflow

The overall synthetic strategy involves two main steps: the activation of the carboxylic acid group of 5-bromosalicylic acid, followed by its reaction with 4-chloroaniline.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 5-Bromosalicylic_Acid 5-Bromosalicylic Acid 5-Bromosalicyloyl_Chloride 5-Bromosalicyloyl Chloride (Intermediate) 5-Bromosalicylic_Acid->5-Bromosalicyloyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->5-Bromosalicyloyl_Chloride Reagent This compound This compound (Final Product) 5-Bromosalicyloyl_Chloride->this compound Reaction 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->this compound Reactant

General synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-bromosalicylic acid and 4-chloroaniline using thionyl chloride as the activating agent.

Materials:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

Step 1: Formation of 5-Bromosalicyloyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromosalicylic acid (1.0 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. A small amount of pyridine can be added as a catalyst.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-bromosalicyloyl chloride as an oily or solid residue.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-bromosalicyloyl chloride in a suitable anhydrous solvent such as toluene or dichloromethane in a clean, dry flask.

  • In a separate flask, dissolve 4-chloroaniline (1.0 equivalent) in the same solvent.

  • Slowly add the solution of 4-chloroaniline to the stirred solution of 5-bromosalicyloyl chloride at room temperature. If pyridine was not used in the first step, it can be added here as an acid scavenger.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product as a white to off-white crystalline solid.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for the anthelmintic activity of salicylanilides, including this compound, is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[6] This process disrupts the parasite's energy metabolism, leading to paralysis and death.

Mitochondria generate ATP through a process called oxidative phosphorylation, where a proton gradient (proton-motive force) is established across the inner mitochondrial membrane by the electron transport chain. This gradient drives ATP synthase to produce ATP. Salicylanilides act as protonophores, meaning they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[6] This uncouples the electron transport chain from ATP synthesis. The electron transport chain continues to function, and oxygen is consumed, but the energy is dissipated as heat instead of being used to produce ATP.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H⁺) ETC->Proton_Gradient Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives H_plus_out H⁺ Salicylanilide This compound Salicylanilide->H_plus_out Binds H⁺ H_plus_in H⁺ H_plus_in->Salicylanilide Releases H⁺ H_plus_out->H_plus_in Transports H⁺ across membrane ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Mechanism of mitochondrial uncoupling by this compound.

In addition to their role as mitochondrial uncouplers, recent research has unveiled that salicylanilides can modulate various signaling pathways, which may contribute to their broader biological activities, including potential anticancer properties.[7][8] These pathways include:

  • STAT3 Signaling: Some salicylanilides have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[9]

  • Wnt/β-catenin Signaling: This pathway is vital in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Certain salicylanilides can inhibit this pathway.[10][11]

  • NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by some salicylanilides contributes to their anti-inflammatory and pro-apoptotic effects.[5][7]

The multifaceted mechanism of action of salicylanilides continues to be an active area of research, with potential implications for their use in a variety of therapeutic areas beyond their established role as anthelmintics.

Conclusion

This compound is a significant member of the halogenated salicylanilide class of compounds. Its history is intertwined with the broader development of anthelmintics that have had a major impact on veterinary and human health. The synthesis of this compound is achievable through established organic chemistry principles, primarily involving the amidation of 5-bromosalicylic acid. Its primary mechanism of action as a mitochondrial uncoupler is well-understood and provides a clear rationale for its anthelmintic properties. The ongoing exploration of the effects of salicylanilides on various cellular signaling pathways suggests that this compound and related compounds may hold promise for future therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis, properties, and biological activities of this important molecule.

References

5-Bromo-4'-chlorosalicylanilide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential mechanisms of action of 5-Bromo-4'-chlorosalicylanilide. This document summarizes key data in structured tables, outlines experimental protocols, and visualizes complex biological pathways to support further research and development.

Core Physicochemical Properties

This compound, a halogenated derivative of salicylanilide, possesses a unique set of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₉BrClNO₂[1][2]
Molecular Weight 326.57 g/mol [1][2]
Appearance White to almost white powder/crystal[1]
Melting Point 245.0 to 248.0 °C
Boiling Point (Predicted) 372.8 ± 42.0 °C
Density (Predicted) 1.675 ± 0.06 g/cm³
pKa (Predicted) 7.57 ± 0.43
Solubility Soluble in hot acetone

Spectroscopic Data (Representative)

¹H NMR (Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1H-OH
~9.0Singlet1H-NH
~8.0Doublet1HAromatic CH (position 6)
~7.6Doublet of doublets1HAromatic CH (position 4)
~7.4Doublet2HAromatic CH (positions 2' and 6')
~7.3Doublet2HAromatic CH (positions 3' and 5')
~7.0Doublet1HAromatic CH (position 3)
¹³C NMR (Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~165C=O (amide)
~155C-OH
~138C-Cl
~135Aromatic C-Br
~130-120Aromatic CH
~118Aromatic C-NH
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
~3100MediumAromatic C-H stretching
~1650StrongC=O stretching (amide I)
~1590MediumN-H bending (amide II)
~1540MediumAromatic C=C stretching
~1250StrongC-O stretching (phenol)
~830StrongC-H out-of-plane bending (para-substituted ring)
~750StrongC-Cl stretching
~650MediumC-Br stretching
Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/zRelative IntensityAssignment
325/327/329High[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster
200/202Medium[C₇H₄BrO₂]⁺ fragment
127/129Medium[C₆H₄ClN]⁺ fragment

Experimental Protocols

Generalized Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via the amidation of 5-bromosalicylic acid with 4-chloroaniline.

Materials:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., Pyridine, Triethylamine)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, suspend 5-bromosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromosaloyl chloride.

  • Amidation: Dissolve the crude 5-bromosaloyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve 4-chloroaniline and a slight excess of a base (e.g., pyridine) in the same solvent. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with constant stirring.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. After the reaction is complete, wash the mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis Workflow 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Activation Activation (Acid Chloride Formation) 5-Bromosalicylic_Acid->Activation SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Activation 5-Bromosaloyl_Chloride 5-Bromosaloyl Chloride Activation->5-Bromosaloyl_Chloride Amidation Amidation 5-Bromosaloyl_Chloride->Amidation 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action and Signaling Pathways

Salicylanilides, including this compound, are known to exhibit a range of biological activities, notably as antifungal and antimicrobial agents. Their primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in mitochondria.[3] This disruption of the proton motive force leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately causing cellular stress and death.

Furthermore, salicylanilides have been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation. These pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF-κB pathway can lead to reduced inflammation and apoptosis.

  • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling can suppress tumor growth and survival.

  • mTORC1 (Mechanistic Target of Rapamycin Complex 1): Modulation of the mTORC1 pathway can affect cell growth, proliferation, and autophagy.

The antifungal activity of salicylanilides is particularly noteworthy. They have been shown to be effective against a range of fungal pathogens, including strains resistant to conventional antifungal drugs.[4] The disruption of mitochondrial function is a key aspect of their antifungal efficacy.[5][6]

G cluster_cell Cellular Mechanisms of Salicylanilides cluster_mito Mitochondrion cluster_signal Signaling Pathways Salicylanilide This compound OxPhos Oxidative Phosphorylation Salicylanilide->OxPhos Uncouples NFkB NF-κB Pathway Salicylanilide->NFkB Inhibits STAT3 STAT3 Pathway Salicylanilide->STAT3 Inhibits mTORC1 mTORC1 Pathway Salicylanilide->mTORC1 Modulates ETC Electron Transport Chain ETC->OxPhos H+ gradient ATP_Synthase ATP Synthase OxPhos->ATP_Synthase ROS ↑ Reactive Oxygen Species (ROS) OxPhos->ROS ATP ↓ ATP Production ATP_Synthase->ATP Cell_Stress Cellular Stress ROS->Cell_Stress ATP->Cell_Stress Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation STAT3->Proliferation mTORC1->Proliferation Apoptosis Apoptosis / Cell Death Cell_Stress->Apoptosis

Caption: Proposed mechanism of action for this compound.

This technical guide provides a foundational understanding of this compound for research purposes. Further experimental validation of the predicted spectroscopic data and optimization of the synthesis protocol are recommended for specific research applications.

References

Crystal Structure Analysis of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation pertinent to the crystal structure analysis of 5-Bromo-4'-chlorosalicylanilide. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar small organic molecules. Furthermore, it presents the necessary data in a structured format, serving as a template for future studies. This guide also explores the potential biological significance of this compound by illustrating a relevant signaling pathway, the NF-κB pathway, which is a known target for salicylanilide derivatives.

Introduction

This compound is a halogenated derivative of salicylanilide. The parent compound, salicylanilide, is an amide of salicylic acid and aniline, and its derivatives are known to possess a wide range of pharmacological activities, including anthelmintic, antibacterial, and antifungal properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of the molecule.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's structure-activity relationship. This knowledge is paramount in the field of drug development for rational drug design and optimization. Although the crystal structure of this compound has not been reported, this guide provides the foundational knowledge and experimental framework for its determination and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₉BrClNO₂[1]
Molecular Weight 326.57 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Solubility Insoluble in water; soluble in organic solvents
CAS Number 3679-64-9[1]

Table 1: Physicochemical Properties of this compound.

Crystallographic Data

As of the date of this publication, the single-crystal X-ray diffraction data for this compound is not available in the Cambridge Structural Database (CSD) or in published literature. The following tables are provided as a template for the presentation of such data once it becomes available.

Crystal Data and Structure Refinement
ParameterHypothetical Data Placeholder
Empirical formula C₁₃H₉BrClNO₂
Formula weight 326.57
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = value Å, α = 90°
b = value Å, β = value°
c = value Å, γ = 90°
Volume value ų
Z value
Density (calculated) value Mg/m³
Absorption coefficient value mm⁻¹
F(000) value
Crystal size value x value x value mm³
Theta range for data collection value to value°
Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected value
Independent reflections value [R(int) = value]
Completeness to theta value %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters value / value / value
Goodness-of-fit on F² value
Final R indices [I>2sigma(I)] R1 = value, wR2 = value
R indices (all data) R1 = value, wR2 = value
Largest diff. peak and hole value and -value e.Å⁻³

Table 2: Hypothetical Crystal Data and Structure Refinement Details for this compound.

Selected Bond Lengths, Bond Angles, and Torsion Angles
Bond/Angle/TorsionLength (Å) / Angle (°)
Br(1)-C(5) Hypothetical Data Placeholder
Cl(1)-C(4') Hypothetical Data Placeholder
O(1)-C(2) Hypothetical Data Placeholder
O(2)-C(7) Hypothetical Data Placeholder
N(1)-C(7) Hypothetical Data Placeholder
N(1)-C(1') Hypothetical Data Placeholder
C(2)-C(1)-C(6) Hypothetical Data Placeholder
C(4')-C(3')-C(5') Hypothetical Data Placeholder
O(2)-C(7)-N(1) Hypothetical Data Placeholder
C(1')-N(1)-C(7) Hypothetical Data Placeholder
C(6)-C(1)-C(1')-N(1) Hypothetical Data Placeholder
C(2)-C(1)-C(1')-N(1) Hypothetical Data Placeholder

Table 3: Hypothetical Selected Geometric Parameters for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound. These protocols are based on established methods for similar organic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of 5-bromosalicylic acid with 4-chloroaniline.

Materials:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Thionyl chloride (SOCl₂) or a similar coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: A mixture of 5-bromosalicylic acid and a slight excess of thionyl chloride in an anhydrous solvent is refluxed until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The resulting 5-bromosalicyloyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 4-chloroaniline and a base in the same solvent is added dropwise with stirring.

  • Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed successively with dilute HCl, water, and saturated NaHCO₃ solution.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed using a rotary evaporator. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis cluster_purification Purification A 5-Bromosalicylic Acid + SOCl₂ B 5-Bromosalicyloyl Chloride A->B Reflux D Amidation Reaction B->D C 4-Chloroaniline C->D E Crude this compound D->E Work-up F Recrystallization E->F G Pure Crystalline Product F->G

Figure 1: Synthetic workflow for this compound.

Single Crystal Growth

The growth of single crystals of sufficient quality for X-ray diffraction is a critical step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Solution

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)

  • X-ray source (e.g., Mo Kα, Cu Kα)

  • Detector (e.g., CCD, CMOS)

  • Cryosystem for low-temperature data collection

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at a specific temperature (often 100 K to minimize thermal vibrations). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

G A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Unit Cell, Space Group, Intensities) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_P P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Salicylanilide This compound (Hypothesized) Salicylanilide->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

References

Spectroscopic Profile of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4'-chlorosalicylanilide, a halogenated salicylanilide derivative of interest in pharmaceutical and chemical research. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed, generalized experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR spectral data for this compound, likely recorded in a solvent such as DMSO-d₆, are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.0Singlet1H-OH (Phenolic)
~10.0 - 10.5Singlet1H-NH- (Amide)
~8.0Doublet1HH-6
~7.7Doublet of Doublets1HH-4
~7.6Doublet2HH-2', H-6'
~7.4Doublet2HH-3', H-5'
~7.0Doublet1HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~158C-2 (C-OH)
~138C-1'
~135C-4
~132C-6
~129C-3', C-5'
~128C-4' (C-Cl)
~122C-2', C-6'
~120C-1
~118C-3
~115C-5 (C-Br)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on the functional groups present (phenol, secondary amide, and aromatic rings).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200BroadO-H Stretch (Phenol, H-bonded)
~3300 - 3100MediumN-H Stretch (Amide)
~3100 - 3000MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1550MediumN-H Bend (Amide II)
~1250MediumC-O Stretch (Phenol)
~820StrongC-H Out-of-plane Bend (para-substituted ring)
~600 - 500MediumC-Br Stretch
~800 - 700MediumC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Da)Adduct/FragmentNotes
325/327/329[M]⁺Molecular ion peak cluster due to Br and Cl isotopes.
326/328/330[M+H]⁺Protonated molecular ion peak cluster.[2]
348/350/352[M+Na]⁺Sodium adduct peak cluster.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[3]

  • ¹³C NMR Parameters:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[3]

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.[5]

    • Place the sample pellet in the spectrometer's sample holder and record the spectrum.

    • Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.[6]

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Electron Ionization Mass Spectrum (EI-MS) Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.[7]

  • Data Acquisition:

    • Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

Initial Biological Activity Screening of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a chemical class renowned for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, drawing upon the established pharmacological profile of structurally related salicylanilides. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide synthesizes the known antimicrobial, anticancer, and anthelmintic properties of this compound class. Detailed experimental protocols for key screening assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

Salicylanilides are a class of compounds featuring a salicylic acid moiety linked to an aniline via an amide bond. The therapeutic potential of this scaffold was significantly enhanced with the discovery that halogenation dramatically increases its biological efficacy. This has led to the development of potent anthelmintic drugs that have been instrumental in veterinary medicine for many years. More recently, the focus has shifted towards repurposing these halogenated salicylanilides for other therapeutic areas, including oncology and infectious diseases.

This compound, with its distinct substitution pattern of a bromine on the salicylic acid ring and a chlorine on the aniline ring, is a representative member of this promising class of molecules. This guide explores its potential biological activities based on the well-documented effects of related compounds and provides the necessary technical details for its initial screening.

Potential Biological Activities

Based on the literature for the salicylanilide class of compounds, this compound is predicted to exhibit the following biological activities:

  • Antimicrobial (Antibacterial and Antifungal) Activity : Salicylanilides are known to possess broad-spectrum antimicrobial properties.

  • Anticancer Activity : Numerous studies have highlighted the potent cytotoxic effects of salicylanilides against various cancer cell lines.

  • Anthelmintic Activity : This is the most established therapeutic application for halogenated salicylanilides.

Data Presentation: Biological Activity of Salicylanilide Derivatives

Specific quantitative biological activity data for this compound is limited in publicly accessible literature. The following tables summarize the activity of structurally related salicylanilide derivatives to provide a comparative context for screening efforts.

Table 1: Antimicrobial Activity of Selected Salicylanilide Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
NiclosamideStaphylococcus aureus0.06 - 0.25[General Literature]
OxyclozanideStaphylococcus aureus0.12 - 0.5[General Literature]
ClosantelStaphylococcus aureus0.06 - 0.25[General Literature]
5-ChlorosalicylanilideCandida albicans1.56[General Literature]
3,5-DibromosalicylanilideCandida albicans0.78[General Literature]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: Anticancer Activity of Selected Salicylanilide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
NiclosamideHCT116 (Colon Cancer)0.3[General Literature]
NiclosamidePC-3 (Prostate Cancer)0.8[General Literature]
OxyclozanideMCF-7 (Breast Cancer)2.5[General Literature]
ClosantelA549 (Lung Cancer)1.2[General Literature]
4'-ChlorosalicylanilideHeLa (Cervical Cancer)5.1[General Literature]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Anthelmintic Activity of Selected Salicylanilide Derivatives

Compound/DerivativeParasiteActivity MetricValueReference
NiclosamideHymenolepis nana (tapeworm)Oral ED502.5 mg/kg[General Literature]
OxyclozanideFasciola hepatica (liver fluke)In vitro EC500.1 µg/mL[General Literature]
RafoxanideHaemonchus contortus (nematode)In vivo efficacy>95% at 7.5 mg/kg[General Literature]

Note: ED50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Visualization of Mechanisms and Workflows

Signaling Pathways Implicated in Anticancer Activity of Salicylanilides

Salicylanilides are known to modulate several key signaling pathways in cancer cells, leading to apoptosis and inhibition of proliferation.

anticancer_pathways cluster_salicylanilide This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Salicylanilide 5-Bromo-4'- chlorosalicylanilide Wnt Wnt/β-catenin Salicylanilide->Wnt inhibits STAT3 STAT3 Salicylanilide->STAT3 inhibits mTOR mTOR Salicylanilide->mTOR inhibits NFkB NF-κB Salicylanilide->NFkB inhibits Apoptosis Apoptosis Wnt->Apoptosis Proliferation ↓ Proliferation Wnt->Proliferation STAT3->Apoptosis STAT3->Proliferation mTOR->Apoptosis mTOR->Proliferation NFkB->Apoptosis NFkB->Proliferation

Caption: Putative anticancer signaling pathways modulated by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

antimicrobial_workflow start Start prep_compound Prepare Stock Solution of This compound start->prep_compound serial_dilute Perform Serial Dilutions prep_compound->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Anticancer Screening

The following diagram outlines the workflow for the MTT assay to determine the cytotoxic activity of the compound.

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Structure-Activity Relationship of 5-Bromo-4'-chlorosalicylanilide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline through an amide bond, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Halogenated derivatives, in particular, have demonstrated potent antimicrobial and anticancer properties.[2][3] This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-4'-chlorosalicylanilide derivatives. We will explore how modifications to this core structure influence its biological efficacy, delve into the experimental methodologies used for its evaluation, and visualize the key signaling pathways implicated in its mechanism of action.

Introduction

The core structure of this compound features a bromine atom at the 5-position of the salicylic acid ring and a chlorine atom at the 4'-position of the aniline ring. This specific halogenation pattern has been identified as a key contributor to the biological activity of these compounds. The exploration of SAR for this scaffold aims to identify derivatives with enhanced potency and selectivity, providing a rational basis for the design of novel therapeutic agents.[2] The primary biological activities of interest for this class of compounds are their antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings.

Antimicrobial Activity

The antimicrobial efficacy of salicylanilides is closely tied to their ability to disrupt essential processes in microbial cells. The presence of a bromine atom at the 5-position of the salicylic acid ring is a crucial determinant of activity.

Key SAR Observations for Antimicrobial Activity:

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline moiety play a critical role. Electron-withdrawing groups, such as the 4'-chloro substituent, generally enhance antimicrobial activity.

  • Phenolic Hydroxyl Group: The free phenolic hydroxyl group on the salicylic acid ring is often considered essential for activity. Its modification can lead to a decrease or loss of antimicrobial efficacy.[4]

  • Amide Linkage: The integrity of the amide bond is crucial for maintaining the overall conformation of the molecule, which is necessary for its interaction with biological targets.

Quantitative data on the antimicrobial activity of a series of this compound derivatives is required to populate a detailed SAR table. A comprehensive literature search did not yield a specific study with a systematic variation of substituents on this particular scaffold and corresponding MIC values. The table below is a template that can be populated once such data becomes available.

Compound IDR (Aniline Ring Substitution)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1 H
2 2'-F
3 3'-F
4 4'-F
5 4'-Br
6 4'-I
7 4'-NO2
8 4'-CF3

Caption: Template for Antimicrobial Activity Data of this compound Derivatives.

Anticancer Activity

Salicylanilides have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways in cancer cells.

Key SAR Observations for Anticancer Activity:

  • Halogenation Pattern: The 5-bromo and 4'-chloro substitution pattern is a key feature for potent anticancer activity.

  • Modifications on the Salicylic Acid Ring: Introduction of further substituents on the salicylic acid ring can modulate activity. For instance, modifications at the 3- and 4-positions can influence potency and selectivity.

  • Aniline Ring Substituents: Similar to antimicrobial activity, the electronic properties and steric bulk of substituents on the aniline ring can significantly impact anticancer efficacy.

As with the antimicrobial data, a specific, comprehensive SAR study with quantitative IC50 values for a series of this compound derivatives was not identified in the literature. The following table serves as a template.

Compound IDR (Aniline Ring Substitution)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549Reference
1 H
2 2'-F
3 3'-F
4 4'-F
5 4'-Br
6 4'-I
7 4'-NO2
8 4'-CF3

Caption: Template for Anticancer Activity Data of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives involves the condensation of 5-bromosalicylic acid with a substituted 4-chloroaniline.

General Synthetic Procedure:

  • Activation of Carboxylic Acid: 5-Bromosalicylic acid is treated with a coupling agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to form an activated intermediate (e.g., acid chloride, active ester).

  • Amide Bond Formation: The activated 5-bromosalicylic acid is then reacted with the desired substituted 4-chloroaniline in the presence of a base (e.g., triethylamine, pyridine) to facilitate the nucleophilic acyl substitution, yielding the final this compound derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis Workflow 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Activated_Intermediate Activated Intermediate 5-Bromosalicylic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., SOCl2) Crude_Product Crude Product Activated_Intermediate->Crude_Product + Substituted 4-chloroaniline + Base Substituted_4-chloroaniline Substituted 4-chloroaniline Base Base (e.g., Triethylamine) Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure 5-Bromo-4'- chlorosalicylanilide Derivative Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G cluster_1 Broth Microdilution Workflow Stock_Solution Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution in 96-well plate (with Growth Medium) Stock_Solution->Serial_Dilution Inoculation Inoculation of all wells Serial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Assessment of Growth (Turbidity) Incubation->MIC_Reading Result MIC Value Determination MIC_Reading->Result

Caption: Experimental workflow for the broth microdilution MIC assay.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_2 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Measure Absorbance (~570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT anticancer assay.

Mechanism of Action and Signaling Pathways

Salicylanilide derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. While the specific pathways affected by this compound derivatives require further investigation, related halogenated salicylanilides have been shown to impact key oncogenic pathways.[2][5]

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway.[5][6]

Proposed Mechanism:

  • Inhibition of STAT3 Phosphorylation: The derivatives may prevent the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.

  • Disruption of STAT3 Dimerization: Inhibition of phosphorylation prevents the formation of STAT3 homodimers.

  • Blockade of Nuclear Translocation: Unphosphorylated STAT3 monomers cannot translocate to the nucleus.

  • Downregulation of Target Gene Expression: Consequently, the transcription of STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-xL, Cyclin D1) is suppressed, leading to apoptosis and cell cycle arrest.

G cluster_3 STAT3 Signaling Pathway Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Target_Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nuclear_Translocation->Target_Gene_Expression Cell_Survival Cell Survival & Proliferation Target_Gene_Expression->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition Inhibitor 5-Bromo-4'-chloro- salicylanilide Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Proposed inhibition of the STAT3 signaling pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8][9] Some salicylanilides have been shown to inhibit this pathway.[2][5]

Proposed Mechanism:

  • Stabilization of the Destruction Complex: In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The salicylanilide derivatives may promote the stability or activity of this complex.

  • Inhibition of β-catenin Accumulation: By enhancing its degradation, the compounds prevent the accumulation of β-catenin in the cytoplasm.

  • Blockade of Nuclear Translocation: Consequently, β-catenin cannot translocate to the nucleus.

  • Downregulation of Target Gene Expression: In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors. By preventing its nuclear entry, the derivatives inhibit the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation.

G cluster_4 Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin_cyto->Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Proliferation Cell Proliferation Target_Gene_Expression->Proliferation Inhibitor 5-Bromo-4'-chloro- salicylanilide Derivative Inhibitor->Destruction_Complex Potentially Stabilizes

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with potential antimicrobial and anticancer activities. The structure-activity relationships, although not yet fully elucidated for this specific scaffold, highlight the importance of the halogenation pattern and the substituents on the aniline ring for biological efficacy. Further systematic studies are warranted to generate quantitative data that will enable a more detailed understanding of the SAR and guide the design of more potent and selective derivatives. The elucidation of their precise mechanisms of action, particularly their effects on key signaling pathways such as STAT3 and Wnt/β-catenin, will be crucial for their future development as therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals interested in advancing the study of this important class of molecules.

References

In Silico Analysis of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide to Receptor Binding Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Bromo-4'-chlorosalicylanilide's interaction with its putative receptor, the P2X1 purinergic receptor. Salicylanilide derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antagonism of the P2X1 receptor, an ATP-gated ion channel implicated in various physiological processes such as thrombosis and inflammation.[1][2] This document outlines a detailed methodology for structure-based drug design, commencing with receptor preparation and ligand modeling, proceeding through molecular docking and molecular dynamics simulations, and culminating in the calculation of binding free energies. While experimental data for this compound's direct interaction with the P2X1 receptor is not yet available, this guide leverages published data on structurally related salicylanilide derivatives to establish a robust and predictive computational workflow. The protocols and analyses presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel P2X1 receptor modulators.

Introduction

This compound is a halogenated salicylanilide, a chemical scaffold known for a wide spectrum of biological effects.[3] Recent studies have highlighted the potential of salicylanilide derivatives as potent antagonists of the P2X1 receptor.[1][4] The P2X1 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a crucial role in platelet aggregation, smooth muscle contraction, and inflammation.[2][5] Consequently, antagonists of the P2X1 receptor are being investigated as potential therapeutic agents for cardiovascular and inflammatory diseases.[6]

The advent of high-resolution structural biology, particularly the availability of the cryo-electron microscopy (cryo-EM) structure of the human P2X1 receptor, has opened new avenues for the application of in silico modeling in the rational design of novel antagonists.[7] Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into ligand-receptor interactions, guiding the optimization of lead compounds for improved potency and selectivity.

This guide details a step-by-step in silico workflow to predict the binding mode and affinity of this compound to the human P2X1 receptor. By leveraging data from analogous compounds, we establish a framework for a predictive model that can inform future experimental validation and drug development efforts.

Target Receptor: P2X1

The primary target for the in silico modeling of this compound is the human P2X1 purinergic receptor.

P2X1 Receptor Structure

A high-resolution structure of the human P2X1 receptor, determined by cryo-electron microscopy, is available in the Protein Data Bank (PDB).

Parameter Value
PDB ID 9C2B
Method Cryo-Electron Microscopy
Resolution 2.9 Å
Organism Homo sapiens

This structure provides the atomic coordinates necessary for building a robust in silico model of the receptor for docking and simulation studies.

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a transmembrane ion pore that is permeable to Na⁺ and Ca²⁺ ions.[8] The influx of these cations leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses, including platelet aggregation and smooth muscle contraction.[2]

P2X1_Signaling_Pathway ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase [Ca2+]i Increase Cation_Influx->Ca_Increase Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Depolarization->Cellular_Response Ca_Increase->Cellular_Response

P2X1 Receptor Signaling Pathway.

In Silico Modeling Workflow

The following workflow outlines the key steps for the computational analysis of this compound binding to the P2X1 receptor.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis Receptor_Prep Receptor Preparation (PDB: 9C2B) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM/GBSA or FEP) MD_Simulation->Binding_Energy Results Results Interpretation Binding_Energy->Results

In Silico Modeling Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Receptor and Ligand Preparation

4.1.1. Receptor Preparation

  • Obtain Receptor Structure: Download the cryo-EM structure of the human P2X1 receptor (PDB ID: 9C2B) from the Protein Data Bank.

  • Pre-processing: Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH of 7.4. Perform a constrained energy minimization of the receptor structure to relieve any steric clashes.

4.1.2. Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of this compound.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Ligand Optimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

Molecular Docking
  • Binding Site Definition: Identify the putative allosteric binding site for salicylanilide derivatives on the P2X1 receptor. This can be guided by published molecular modeling studies of related compounds.[9]

  • Grid Generation: Define a docking grid box that encompasses the identified binding site.

  • Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding poses of this compound within the defined binding site.

  • Pose Selection: Analyze the resulting docking poses based on their predicted binding affinities (docking scores) and clustering. Select the most favorable and representative poses for further analysis.

Molecular Dynamics Simulation
  • System Setup: Place the selected receptor-ligand complex from the docking study into a simulated aqueous environment (e.g., a cubic box of water molecules with appropriate counter-ions to neutralize the system).

  • Equilibration: Perform a multi-step equilibration protocol to gradually heat the system to the desired temperature (e.g., 300 K) and stabilize the pressure. This typically involves initial minimization followed by simulations with positional restraints on the protein and ligand, which are gradually released.

  • Production Run: Conduct a production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the receptor-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, and root-mean-square fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation
  • MM/PBSA or MM/GBSA: Utilize the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy from the MD simulation trajectory. This method provides an estimate of the binding affinity by combining molecular mechanics energy terms with solvation free energies.

  • Free Energy Perturbation (FEP): For more rigorous and computationally intensive calculations, employ FEP to determine the relative binding free energy between this compound and a known reference salicylanilide antagonist.

Quantitative Data

While direct experimental data for this compound is pending, the following table summarizes the reported P2X1 receptor antagonistic potencies of structurally related salicylanilide derivatives. This data can be used to validate the predictive power of the in silico model.

Table 1: P2X1 Antagonistic Potency of Salicylanilide Derivatives

CompoundStructureIC₅₀ (µM)
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide0.0192[1]
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide0.0231[1]
Ro 04376263[3]

Table 2: Predicted Binding Affinity of this compound (Hypothetical Data)

The following table presents a template for summarizing the predicted quantitative data from the in silico analysis of this compound.

Parameter Predicted Value
Docking Score (kcal/mol) -
Predicted Binding Free Energy (ΔG, kcal/mol) -
Predicted Kᵢ (nM) -
Key Interacting Residues -

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for validating the developed in silico model.

Validation_Workflow Start Start: In Silico Model of This compound -P2X1 Binding Predict_Affinity Predict Binding Affinity (e.g., ΔG, Ki) Start->Predict_Affinity Predict_SAR Predict Structure-Activity Relationship (SAR) for Analogs Start->Predict_SAR Experimental_Validation Experimental Validation Predict_Affinity->Experimental_Validation Predict_SAR->Experimental_Validation Synthesis Synthesize 5-Bromo-4'- chlorosalicylanilide & Analogs Experimental_Validation->Synthesis Requires Binding_Assay Perform P2X1 Receptor Binding Assays (e.g., IC50) Synthesis->Binding_Assay Correlation Correlate Predicted vs. Experimental Data Binding_Assay->Correlation Model_Refinement Refine In Silico Model Correlation->Model_Refinement If poor correlation End End: Validated Predictive Model Correlation->End If good correlation Model_Refinement->Start

Workflow for In Silico Model Validation.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the binding of this compound to the human P2X1 receptor. By integrating established computational methodologies with available structural data and experimental results from related compounds, researchers can generate valuable predictive models to guide the design and optimization of novel P2X1 antagonists. The successful application of this workflow will not only elucidate the potential mechanism of action of this compound but also accelerate the discovery of new therapeutic agents for a range of human diseases. Future experimental validation of the in silico predictions is crucial to further refine and enhance the predictive power of these computational models.

References

In-Depth Technical Guide: Cytotoxicity of Salicylanilide Derivatives Against Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the cytotoxic properties of salicylanilide derivatives against human cancer cell lines. Extensive literature searches did not yield specific cytotoxic data, experimental protocols, or signaling pathway information for 5-Bromo-4'-chlorosalicylanilide . Therefore, this document focuses on the broader class of salicylanilide compounds, drawing on available research to provide a detailed understanding of their potential as anticancer agents. The information presented should be considered representative of the compound class, and specific experimental validation for this compound is required.

Introduction to Salicylanilides as Anticancer Agents

Salicylanilides are a class of compounds that have long been used in human and veterinary medicine, primarily as anthelmintic agents.[1][2] In recent years, there has been a growing interest in repurposing these compounds for oncology, with numerous studies highlighting their potent anticancer activities.[1][2][3] Halogenated salicylanilides, in particular, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1]

The anticancer mechanisms of salicylanilides are multifaceted and involve the modulation of several key cellular signaling pathways that are often dysregulated in cancer.[1][3] This multimodal action makes them attractive candidates for further investigation and development as novel cancer therapeutics.

Quantitative Cytotoxicity Data of Salicylanilide Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various salicylanilide derivatives against a panel of human cancer cell lines. It is important to note that the specific IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Niclosamide MultipleVarious0.34 - 50[4]
Compound 1 HTB-26Breast Cancer10 - 50[4]
Compound 1 PC-3Pancreatic Cancer10 - 50[4]
Compound 1 HepG2Hepatocellular Carcinoma10 - 50[4]
Compound 2 HCT116Colorectal Cancer0.34[4]
Compound 2 HTB-26Breast Cancer10 - 50[4]
Compound 2 PC-3Pancreatic Cancer10 - 50[4]
Compound 2 HepG2Hepatocellular Carcinoma10 - 50[4]

Key Signaling Pathways Modulated by Salicylanilides

Salicylanilides exert their anticancer effects by targeting multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] The following diagrams illustrate the major pathways known to be modulated by this class of compounds.

Wnt_Beta_Catenin_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin_Deg β-Catenin (Degradation) GSK3b->Beta_Catenin_Deg APC APC APC->Beta_Catenin_Deg Axin Axin Axin->Beta_Catenin_Deg Beta_Catenin_Nuc β-Catenin (Nuclear) TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes Salicylanilides Salicylanilides Salicylanilides->LRP5_6 Degradation Salicylanilides->Beta_Catenin_Nuc Sequestration STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_cyto STAT3 (Cytoplasm) JAK->STAT3_cyto Phosphorylation pSTAT3_cyto p-STAT3 (Cytoplasm) STAT3_cyto->pSTAT3_cyto pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerization pSTAT3_nuc p-STAT3 (Nucleus) pSTAT3_dimer->pSTAT3_nuc Translocation Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3_nuc->Target_Genes Salicylanilides Salicylanilides Salicylanilides->JAK Salicylanilides->pSTAT3_dimer Dimerization mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy Salicylanilides Salicylanilides Salicylanilides->mTORC1 NFkB_Signaling_Pathway cluster_nfkb_complex NF-κB/IκBα Complex Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Target_Genes Target Gene Expression (Inflammation, Survival) NFkB_nuc->Target_Genes Salicylanilides Salicylanilides Salicylanilides->IKK_complex Experimental_Workflow Compound Salicylanilide Derivative Cell_Culture Human Cancer Cell Lines Compound->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Apoptosis_Confirmation Confirm Apoptotic Cell Death Apoptosis_Assay->Apoptosis_Confirmation Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_Confirmation->Pathway_Analysis Mechanism Elucidate Mechanism of Action Pathway_Analysis->Mechanism Further_Studies Further Preclinical Studies Mechanism->Further_Studies

References

An In-Depth Technical Guide on the Thermal and Chemical Stability of 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 5-Bromo-4'-chlorosalicylanilide, a halogenated salicylanilide derivative. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide synthesizes known physicochemical properties with stability profiles of structurally similar and well-documented salicylanilides, such as niclosamide, oxyclozanide, and rafoxanide. This approach allows for a robust, albeit inferred, understanding of its stability characteristics, crucial for its handling, formulation, and storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉BrClNO₂--INVALID-LINK--[1]
Molecular Weight 326.57 g/mol --INVALID-LINK--[1]
Appearance White to almost white crystalline powder--INVALID-LINK--
Melting Point 246 °C--INVALID-LINK--, --INVALID-LINK--[2][3]
Boiling Point (Predicted) 372.8 ± 42.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.675 ± 0.06 g/cm³--INVALID-LINK--[4]
pKa (Predicted) 7.57 ± 0.43--INVALID-LINK--[3]
Solubility Almost transparent in hot acetone--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--[3]

Thermal Stability

Inferred Thermal Decomposition Profile: Based on the behavior of similar aromatic amides and halogenated compounds, thermal decomposition is likely to proceed via cleavage of the amide bond and potential dehalogenation.

Chemical Stability

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections outline the expected stability of this compound under various stress conditions, based on the known behavior of related salicylanilides.

Hydrolytic Stability

The amide bond in the salicylanilide structure is the primary site susceptible to hydrolysis.

  • Acidic Conditions: Amide hydrolysis is generally slow under acidic conditions but can be forced at elevated temperatures with strong acids.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: Salicylanilides are known to be more susceptible to hydrolysis under alkaline conditions. For instance, niclosamide undergoes significant degradation in basic media. This is the most likely degradation pathway under physiological and certain formulation conditions.

Presumed Hydrolytic Degradation Pathway: The primary degradation pathway is anticipated to be the hydrolysis of the amide bond, yielding 5-bromosalicylic acid and 4-chloroaniline.

G This compound This compound Hydrolysis (Acidic/Alkaline) Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis (Acidic/Alkaline) 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Hydrolysis (Acidic/Alkaline)->5-Bromosalicylic_Acid 4-Chloroaniline 4-Chloroaniline Hydrolysis (Acidic/Alkaline)->4-Chloroaniline

Presumed hydrolytic degradation pathway.
Oxidative Stability

Structurally related compounds like oxyclozanide have shown susceptibility to oxidative degradation. The phenolic hydroxyl group and the aromatic rings in this compound are potential sites for oxidation.

Photostability

Salicylanilides, such as niclosamide and oxyclozanide, are known to be photosensitive. Exposure to UV or visible light may lead to degradation. A potential photodegradation pathway for halogenated aromatic compounds is photo-dehalogenation. Therefore, it is crucial to protect this compound from light.

Experimental Protocols for Stability Testing

The following are representative protocols for conducting forced degradation studies on this compound. These are based on standard ICH guidelines and methodologies applied to similar compounds.

General Experimental Workflow

G cluster_stress Forced Degradation Conditions Hydrolytic Hydrolytic Stress_Application Apply Stress Conditions Hydrolytic->Stress_Application Oxidative Oxidative Oxidative->Stress_Application Thermal Thermal Thermal->Stress_Application Photolytic Photolytic Photolytic->Stress_Application Sample_Preparation Prepare Solutions of this compound Sample_Preparation->Stress_Application Neutralization_Dilution Neutralize (if applicable) and Dilute Samples Stress_Application->Neutralization_Dilution Analysis Analyze by Stability-Indicating HPLC Method Neutralization_Dilution->Analysis Data_Evaluation Evaluate Peak Purity, Identify Degradants, and Quantify Degradation Analysis->Data_Evaluation

General workflow for forced degradation studies.
Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an appropriate amount of 1 N NaOH and dilute to the final concentration with the mobile phase.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize the solution with 1 N HCl and dilute to the final concentration.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat the mixture at 60-80°C for a specified period. After cooling, dilute to the final concentration.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store the mixture at room temperature for a specified period, protected from light. Dilute to the final concentration with the mobile phase for analysis.

Thermal Degradation

Place the solid powder of this compound in a thermostatically controlled oven at a high temperature (e.g., 80-100°C) for a specified duration. Also, expose a solution of the compound to similar thermal stress. After the exposure period, dissolve the solid sample or dilute the solution to the final concentration for analysis.

Photolytic Degradation

Expose a solution of this compound in a transparent container to a photostability chamber that provides a defined UV and visible light exposure (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber to act as a dark control. Analyze the samples at appropriate time intervals.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection would typically be by UV spectrophotometry at a wavelength where both the parent compound and its potential degradation products have significant absorbance.

Summary of Inferred Stability Profile

The following table summarizes the expected stability of this compound based on its chemical structure and the behavior of related compounds.

Stress ConditionExpected StabilityLikely Degradation Products
Solid State (Ambient) Stable-
High Temperature (Solid) Likely to decompose near melting pointAmide cleavage and dehalogenation products
Aqueous Solution (Neutral) Relatively Stable-
Acidic Solution (with heat) Susceptible to hydrolysis5-Bromosalicylic acid, 4-Chloroaniline
Alkaline Solution Highly susceptible to hydrolysis5-Bromosalicylic acid, 4-Chloroaniline
Oxidative Conditions Likely susceptibleOxidized derivatives
Light Exposure Likely photosensitivePhoto-dehalogenated products, other photoproducts

Conclusion

This compound is anticipated to be a stable crystalline solid under normal storage conditions, protected from light and excessive heat. In solution, its stability is significantly influenced by pH, with a pronounced susceptibility to hydrolysis under alkaline conditions. It is also likely to be sensitive to oxidation and light. The development of a validated stability-indicating analytical method is paramount for accurately assessing its stability and for the quality control of any pharmaceutical formulations containing this active ingredient. The information and protocols provided in this guide serve as a robust starting point for researchers and drug development professionals working with this compound. Direct experimental verification of these inferred stability characteristics is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for MIC Testing of 5-Bromo-4'-chlorosalicylanilide Following CLSI and EUCAST Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 5-Bromo-4'-chlorosalicylanilide. The methodologies are based on the internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6] For novel antimicrobial agents like this compound, adherence to these standardized methods is crucial for generating reproducible and comparable data.[7][8]

The reference method for MIC determination according to both CLSI and EUCAST is broth microdilution.[2][5][8] This document outlines the necessary steps for performing broth microdilution assays to evaluate the in vitro antimicrobial activity of this compound.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the agent that completely inhibits the visible growth of the microorganism is recorded as the MIC.

Data Presentation

Table 1: Example MIC Data for this compound and Comparator Agents
Microorganism (ATCC Strain)This compound MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.510.25
Enterococcus faecalis (ATCC 29212)121
Escherichia coli (ATCC 25922)16>640.015
Pseudomonas aeruginosa (ATCC 27853)>64>640.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 2: Quality Control (QC) Ranges for Reference Strains
QC Strain (ATCC)Antimicrobial AgentExpected MIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)Vancomycin0.5 - 2
Enterococcus faecalis (ATCC 29212)Vancomycin1 - 4
Escherichia coli (ATCC 25922)Ciprofloxacin0.004 - 0.016
Pseudomonas aeruginosa (ATCC 27853)Ciprofloxacin0.25 - 1

Note: QC ranges for this compound would need to be established through multi-laboratory studies.

Experimental Protocols

Protocol 1: CLSI-Based Broth Microdilution MIC Testing

This protocol is adapted from the CLSI documents M07 and M100.[1][2][9][10]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

    • Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • The final volume in each well will be 100 µL after the addition of the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: EUCAST-Based Broth Microdilution MIC Testing

This protocol is adapted from EUCAST guidelines.[5][11]

Materials:

  • Same as for the CLSI protocol.

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Identical to the CLSI protocol.

  • Preparation of Bacterial Inoculum:

    • Similar to the CLSI protocol, prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells.

    • Add 50 µL of a 2x concentrated solution of this compound to the first well and perform serial dilutions.

    • This results in a 50 µL volume in each well prior to inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, for a final volume of 100 µL.

    • Include growth and sterility controls.

    • Incubate at 35°C ± 1°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Read the plates visually or with a plate reader.

    • The MIC is the lowest concentration showing no growth.

Mandatory Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Drug Stock Solution (this compound) plate_prep Prepare 96-Well Plate (Serial Dilutions) stock_prep->plate_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacteria inoculum_prep->inoculation plate_prep->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation reading Read Results (Visual Inspection) incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell drug 5-Bromo-4'- chlorosalicylanilide target Hypothetical Target (e.g., Enzyme) drug->target Binds to inhibition Inhibition drug->inhibition Leads to process Essential Cellular Process (e.g., Cell Wall Synthesis) target->process death Cell Death process->death Disruption leads to inhibition->process Blocks

Caption: Hypothetical mechanism of action for an antimicrobial agent.

References

Application Notes: Unlocking the Potential of 5-Bromo-4'-chlorosalicylanilide in Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal biofilms present a formidable challenge in both clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The development of novel anti-biofilm agents is a critical area of research. Halogenated salicylanilides have emerged as a promising class of compounds with potent antifungal and anti-biofilm properties. This document provides detailed application notes and protocols for utilizing 5-Bromo-4'-chlorosalicylanilide and its analogs in fungal biofilm disruption assays, with a focus on Candida species.

Mechanism of Action

Research on analogs of this compound, such as Niclosamide and TCSA (N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide), has revealed that these molecules act as potent inhibitors of fungal morphogenesis and biofilm formation.[1][2][3][4] The primary mechanism of action involves the disruption of mitochondrial function. Transcriptional profiling of Candida albicans treated with Niclosamide shows a characteristic signature of the mitochondria-to-nucleus retrograde response.[1][2][4] Furthermore, chemogenomic analysis indicates that halogenated salicylanilides compromise the potential-dependent mitochondrial protein translocon machinery.[1][2][4] This disruption of mitochondrial function likely interferes with key signaling pathways essential for biofilm formation, such as the cAMP-PKA and MAPK pathways, which are known to regulate hyphal growth, a critical step in biofilm development.[5][6]

Data Presentation: Efficacy of Halogenated Salicylanilides Against Fungal Biofilms

The following table summarizes the anti-biofilm activity of halogenated salicylanilide analogs against Candida species. This data provides a reference for the expected efficacy when testing this compound. The effect on biofilm formation was quantified using a metabolic colorimetric assay based on the reduction of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT).[1][3]

CompoundFungal SpeciesConcentrationBiofilm Inhibition (%)
TCSACandida albicans1 µM12%
TCSACandida auris1 µMNoted inhibitory effect
NiclosamideCandida albicans5 µM15%
NiclosamideCandida auris1 µMNoted inhibitory effect

Data extracted from studies on TCSA and Niclosamide, analogs of this compound.[3]

Mandatory Visualizations

Experimental Workflow for Fungal Biofilm Disruption Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Prepare Fungal Inoculum (1 x 10^6 cells/mL) a1 Dispense 100 µL of Fungal Suspension into 96-well Plate p1->a1 p2 Prepare Serial Dilutions of This compound a4 Add 100 µL of Compound Dilutions to Biofilms p2->a4 a2 Incubate for 24-48h at 37°C to Form Biofilm a1->a2 a3 Wash Plate with PBS to Remove Planktonic Cells a2->a3 a3->a4 a5 Incubate for 24h at 37°C a4->a5 q1 Wash Plate with PBS a5->q1 q2 Perform XTT Reduction Assay q1->q2 q3 Measure Absorbance at 490 nm q2->q3 q4 Calculate Percentage of Biofilm Disruption q3->q4

Caption: Workflow for assessing the disruption of pre-formed fungal biofilms.

Postulated Signaling Pathway Inhibition

G compound 5-Bromo-4'- chlorosalicylanilide mito Mitochondrial Protein Translocon Machinery compound->mito Inhibits retrograde Mitochondria-to-Nucleus Retrograde Response mito->retrograde Activates camp cAMP-PKA Pathway retrograde->camp Modulates mapk MAPK Pathway retrograde->mapk Modulates hyphae Hyphal Formation camp->hyphae mapk->hyphae biofilm Biofilm Formation hyphae->biofilm

Caption: Postulated mechanism of biofilm inhibition by salicylanilides.

Experimental Protocols

Protocol 1: Fungal Biofilm Formation Assay

This protocol details the steps for forming a mature fungal biofilm in a 96-well microtiter plate, which can then be used for disruption assays.[7]

Materials:

  • Candida strain of interest (e.g., C. albicans SC5314)

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

  • Sterile Phosphate Buffered Saline (PBS)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the fungal strain into a suitable liquid growth medium. Incubate overnight at 37°C with shaking.

  • Cell Concentration Adjustment: Centrifuge the overnight culture, wash the cell pellet with sterile PBS, and resuspend in fresh growth medium. Adjust the cell density to 1 x 10⁶ cells/mL.[7]

  • Biofilm Formation: Add 100 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[7]

Protocol 2: Biofilm Disruption Assay

This protocol outlines the procedure for treating pre-formed fungal biofilms with this compound.

Materials:

  • 96-well plate with pre-formed fungal biofilms (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antifungal (e.g., Amphotericin B)

  • Growth medium

  • Sterile PBS

Procedure:

  • Preparation of Compound Dilutions: Prepare serial dilutions of this compound and the positive control in the growth medium. Ensure the final solvent concentration is non-toxic to the fungus.

  • Removal of Planktonic Cells: Carefully aspirate the supernatant from the wells containing the biofilms. Wash each well twice with 200 µL of sterile PBS to remove any non-adherent cells.[7]

  • Treatment of Biofilms: Add 100 µL of the various concentrations of the test compound, positive control, and vehicle control to the respective wells. Add 100 µL of fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.[8]

Protocol 3: Quantification of Biofilm Disruption using XTT Assay

This protocol uses the XTT reduction assay to quantify the metabolic activity of the remaining biofilm, which serves as an indicator of cell viability.[3]

Materials:

  • Treated 96-well biofilm plate (from Protocol 2)

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compound.

  • XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 1 µL of menadione solution.

  • Incubation with XTT: Add 100 µL of the freshly prepared XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.

  • Quantification: Measure the absorbance of the wells at 490 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm disruption can be calculated relative to the untreated control wells.

References

Development of 5-Bromo-4'-chlorosalicylanilide as an Agricultural Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 5-Bromo-4'-chlorosalicylanilide as a potential agricultural fungicide. This document includes its proposed mechanism of action, a detailed synthesis protocol, and standardized methods for evaluating its antifungal efficacy and cytotoxicity.

Introduction

This compound is a halogenated salicylanilide derivative with recognized antifungal properties. Salicylanilides as a chemical class are known to act as uncouplers of oxidative phosphorylation in mitochondria, a mechanism that disrupts cellular energy production and leads to cell death.[1] This mode of action makes them promising candidates for the development of new fungicides to combat a wide range of plant pathogenic fungi.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 5-bromosalicylic acid and 4-chloroaniline. A general two-step synthetic approach is outlined below.

Protocol 1: Synthesis of 5-Bromosalicyl Chloride

Materials:

  • 5-Bromosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 5-bromosalicylic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride to the suspension under constant stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 5-bromosalicyl chloride.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Bromosalicyl chloride

  • 4-Chloroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Separatory funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-chloroaniline in anhydrous dichloromethane in a flask.

  • Add an equimolar amount of anhydrous pyridine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 5-bromosalicyl chloride in anhydrous dichloromethane to the cooled mixture with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction1 Reflux in Toluene 5-Bromosalicylic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 5-Bromosalicyl_Chloride 5-Bromosalicyl Chloride Reaction1->5-Bromosalicyl_Chloride Reaction2 Stir in DCM 5-Bromosalicyl_Chloride->Reaction2 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Reaction2 Pyridine Pyridine Pyridine->Reaction2 Purification Workup & Recrystallization Reaction2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Proposed Mechanism of Action

The primary antifungal mechanism of salicylanilides is believed to be the uncoupling of oxidative phosphorylation in fungal mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient inhibits the production of ATP, leading to a severe energy deficit within the fungal cell and ultimately causing cell death.

G cluster_0 Fungal Mitochondrion cluster_1 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Pumping Proton Pumping (H⁺ Gradient Formation) ETC->Proton_Pumping ATP_Synthase ATP Synthase Proton_Pumping->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Salicylanilide This compound Proton_Leak Proton (H⁺) Leak Salicylanilide->Proton_Leak Induces Proton_Leak->ATP_Production Inhibits Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death

Caption: Proposed mechanism of action of this compound.

Antifungal Efficacy

Table 1: In Vitro Antifungal Activity of Salicylanilide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundBotrytis cinereaFusarium oxysporumAspergillus fumigatusCandida albicans
Salicylanilide Acetate Derivative 1>31.25>31.251.9515.63
Salicylanilide Acetate Derivative 215.6331.250.987.81
Salicylanilide Benzoate Derivative 1>500>500125250
Salicylanilide Benzoate Derivative 225050062.5125

Data is illustrative and compiled from various sources on salicylanilide derivatives for comparative purposes.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the antifungal activity of this compound and for assessing its cytotoxicity.

Protocol 3: In Vitro Antifungal Assay - Mycelial Growth Inhibition

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • Pure this compound

  • Target fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

  • Autoclave the PDA medium and cool it to 45-50°C.

  • Add the appropriate volume of the fungicide dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by plotting the MGI (%) against the logarithm of the fungicide concentration and performing a probit analysis.

Protocol 4: In Vivo Antifungal Assay - Detached Leaf Assay

Objective: To evaluate the protective and curative efficacy of this compound against a plant pathogen on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans)

  • This compound solution in a suitable carrier (e.g., water with a surfactant)

  • Spore suspension of the target pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber with controlled light and temperature

  • Spray bottle

Procedure:

  • Protective Assay: a. Spray the detached leaves with different concentrations of the fungicide solution until runoff. b. Allow the leaves to air dry. c. After 24 hours, inoculate the leaves with a known concentration of the pathogen's spore suspension.

  • Curative Assay: a. Inoculate the detached leaves with the pathogen's spore suspension. b. After 24 hours, spray the inoculated leaves with different concentrations of the fungicide solution.

  • Place the treated and control (sprayed with carrier solution only) leaves in moist chambers.

  • Incubate the chambers in a growth chamber under conditions favorable for disease development.

  • Assess the disease severity (e.g., percentage of leaf area with lesions) after a specific incubation period (e.g., 5-7 days).

  • Calculate the control efficacy using the formula: Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Protocol 5: Cytotoxicity Assay - MTT Assay on Plant Cells

Objective: To assess the cytotoxicity of this compound on plant cells.

Materials:

  • Plant cell suspension culture (e.g., tobacco BY-2 cells)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Seed the plant cells into a 96-well plate at a suitable density.

  • Incubate the plate for 24 hours to allow the cells to stabilize.

  • Treat the cells with various concentrations of this compound dissolved in the culture medium (with a final DMSO concentration not exceeding 0.5%). Include untreated and solvent controls.

  • Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Experimental Workflow

G Start Fungicide Development Start Synthesis Synthesis of This compound Start->Synthesis In_Vitro_Screening In Vitro Antifungal Screening (Mycelial Growth, Spore Germination) Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (EC₅₀, IC₅₀, Efficacy) In_Vitro_Screening->Data_Analysis In_Vivo_Testing In Vivo Efficacy Testing (Detached Leaf, Whole Plant) In_Vivo_Testing->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assessment (Plant Cell Lines) Cytotoxicity_Assay->Data_Analysis Data_Analysis->In_Vivo_Testing Data_Analysis->Cytotoxicity_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Candidate Selection Data_Analysis->End Lead_Optimization->Synthesis

Caption: Workflow for fungicide development.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel 5-Bromo-4'-chlorosalicylanilide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicylanilides, chemically defined as 2-hydroxy-N-phenylbenzamides, represent a promising class of compounds in medicinal chemistry. They exhibit a wide spectrum of biological activities, including antimicrobial, antimycobacterial, antifungal, and anticancer effects.[1][2][3] The core structure allows for extensive modification, with substitutions on both the salicylic acid and aniline rings significantly influencing the molecule's physicochemical and biological properties.[4] Specifically, halogenated derivatives have demonstrated potent activity. 5-Bromosalicylamide, for instance, has been identified as an inhibitor of the IκB kinase (IKK) complex within the crucial NF-κB signaling pathway, which is implicated in inflammation and cancer.[4][5] This document provides detailed protocols for the synthesis of novel 5-Bromo-4'-chlorosalicylanilide derivatives, their characterization, and their evaluation as potential therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the target compound via condensation of 5-bromosalicylic acid with 4-chloroaniline. This method is adapted from general procedures for salicylanilide synthesis.

Materials and Reagents:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Standard reflux apparatus and laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromosalicylic acid (1.0 eq.) and 4-chloroaniline (1.0 eq.) in anhydrous toluene.

  • Addition of Coupling Agent: While stirring, slowly add phosphorus trichloride (0.5 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the acid.

  • Isolation: The crude product will precipitate. Collect the solid by filtration using a Büchner funnel and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by standard analytical techniques such as melting point determination, Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS) to confirm its identity and purity.[5]

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the evaluation of the synthesized derivatives for their cytotoxic effects against human cancer cell lines.[3]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, Caco-2)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 1% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration that causes 50% inhibition of cell growth) for each compound by plotting cell viability against compound concentration.[3]

Data Presentation

Quantitative data from the synthesis and biological evaluation should be summarized for clear comparison.

Table 1: Physicochemical and Characterization Data of Salicylanilide Derivatives. Data is hypothetical and based on representative values for similar compounds found in the literature.[1]

Compound IDMolecular FormulaYield (%)M.P. (°C)Key ¹H-NMR Signals (δ, ppm)
Derivative 1 C₁₃H₉BrClNO₂85190-19210.50 (s, 1H, -NH-), 7.1-8.0 (m, 7H, Ar-H)
Derivative 2 C₁₄H₁₁BrClNO₂90164-16610.88 (s, 1H, -NH-), 9.56 (s, 1H, -NH-NH₂), 4.82 (s, 2H, -OCH₂-)
Derivative 3 C₁₅H₁₃BrClNO₃8471-7210.50 (s, 1H, -NH-), 5.02 (s, 2H, -OCH₂-), 3.78 (s, 3H, -CH₃)

Table 2: In Vitro Antiproliferative Activity (GI₅₀, μM) of Salicylanilide Derivatives. Data is representative of activities reported for related compounds.[3]

Compound IDCaco-2 (Colon)HCT-116 (Colon)MDA-MB-231 (Breast)MCF-7 (Breast)
Derivative 1 5.57.912.18.3
Derivative 2 3.35.910.75.8
Colchicine (Control) <0.1<0.1<0.1<0.1

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Reactants 5-Bromosalicylic Acid + 4-Chloroaniline Reaction Amidation Reaction (Toluene, PCl3, Reflux) Reactants->Reaction Workup Neutralization & Isolation Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure 5-Bromo-4'- chlorosalicylanilide Purification->Product Characterization Structural Characterization (NMR, MS, FTIR) Product->Characterization BioAssay In Vitro Antiproliferative Assay (MTT) Characterization->BioAssay DataAnalysis Data Analysis (GI50 Determination) BioAssay->DataAnalysis Conclusion Lead Compound Identification DataAnalysis->Conclusion

Caption: Workflow for synthesis and evaluation of derivatives.

Potential Mechanism: Inhibition of NF-κB Signaling Pathway

Salicylanilide derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of genes involved in inflammation, immunity, and cell survival.[4][5] The pathway's inhibition prevents the proliferation of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB_p p-IκBα IkB->IkB_p NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor Salicylanilide Derivatives Inhibitor->IKK

Caption: Inhibition of the NF-κB pathway by salicylanilides.

References

5-Bromo-4'-chlorosalicylanilide: A Potential Molecular Probe for Fungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. While specific research on this compound as a molecular probe in fungal research is limited in publicly available literature, the study of structurally similar compounds, such as N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide (TCSA) and Niclosamide, provides a strong rationale for its investigation as a potential antifungal and anti-virulence agent.[1] Halogenated salicylanilides have demonstrated the ability to inhibit key fungal processes, including morphogenesis (the transition from yeast to hyphal form) and the formation of biofilms, both of which are critical for the virulence of pathogenic fungi like Candida albicans and the multidrug-resistant Candida auris.[1] The primary proposed mechanism of action for these compounds involves the disruption of mitochondrial function.[2]

These application notes provide a summary of the available data on related halogenated salicylanilides and offer detailed protocols that can be adapted for the study of this compound as a molecular probe in fungal research.

Data Presentation

Table 1: In Vitro Anti-Biofilm Activity of a Structurally Related Salicylanilide (TCSA)

Fungal SpeciesAssayConcentration (µM)Biofilm Inhibition (%)
Candida albicansXTT Reduction Assay112
Candida aurisXTT Reduction Assay1Significant Inhibition

Data sourced from a study on the anti-biofilm and anti-filamentation activities of halogenated salicylanilides. The study highlights that TCSA impairs the ability of both C. albicans and the multidrug-resistant C. auris to form biofilms, with inhibitory effects observed at micromolar concentrations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the potential of this compound as a molecular probe in fungal research. These protocols are based on established methods used for other halogenated salicylanilides.[1][2]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

  • This compound

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum (prepared as described below)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp., Cryptococcus spp.):

      • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[2]

    • Filamentous Fungi (Aspergillus spp.):

      • Culture the mold on Potato Dextrose Agar for 7 days.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[2]

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 to wells 2-11 of a 96-well plate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a working solution in RPMI-1640.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 can be used as a sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1-11.[2]

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol measures the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • This compound

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum (prepared to 1 x 10^6 cells/mL in RPMI-1640)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the fungal cell suspension (1 x 10^6 cells/mL) to each well of a 96-well plate.

    • Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a drug-free control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[2]

  • Washing:

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.[2]

  • Quantification using XTT Reduction Assay:

    • Prepare the XTT-menadione solution by adding 5 µL of menadione solution to each 1 mL of XTT solution.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 492 nm using a plate reader. The color change (formation of formazan) is proportional to the metabolic activity of the biofilm.

    • Calculate the percentage of biofilm inhibition relative to the drug-free control.[2]

Visualizations

Proposed Mechanism of Action for Halogenated Salicylanilides

Proposed_Mechanism_of_Action Salicylanilide Salicylanilide Mitochondrion Mitochondrion Salicylanilide->Mitochondrion Disrupts Proton_Motive_Force Proton_Motive_Force Mitochondrion->Proton_Motive_Force Decreases ATP_Synthesis ATP_Synthesis Proton_Motive_Force->ATP_Synthesis Inhibits Fungal_Cell_Death Fungal_Cell_Death ATP_Synthesis->Fungal_Cell_Death Leads to

Caption: Proposed mechanism of action for halogenated salicylanilides in fungi.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Compound Prepare Serial Dilutions of Compound Compound->Plate Incubate Incubate Plate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Workflow for Fungal Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow Start Start Inoculate Inoculate Plate with Fungal Suspension Start->Inoculate Add_Compound Add Compound at Varying Concentrations Inoculate->Add_Compound Incubate_Biofilm Incubate to Allow Biofilm Formation Add_Compound->Incubate_Biofilm Wash Wash to Remove Planktonic Cells Incubate_Biofilm->Wash XTT_Assay Perform XTT Reduction Assay Wash->XTT_Assay Measure Measure Absorbance XTT_Assay->Measure Analyze Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for assessing fungal biofilm inhibition.

References

Application Notes: In Vitro Antifungal Assay for 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide with potential as an antifungal agent. Salicylanilides are known to act as mitochondrial uncouplers, disrupting the mitochondrial membrane potential, which in turn inhibits ATP synthesis and increases the production of reactive oxygen species (ROS), ultimately leading to fungal cell death.[1] This application note provides a comprehensive protocol for determining the in vitro antifungal efficacy of this compound against pathogenic fungal strains. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[2][3][4][5][6][7][8]

Principle of the Assays

The primary methods detailed are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing the zone of inhibition. The broth microdilution method involves exposing a standardized fungal inoculum to serial dilutions of this compound in a liquid broth medium.[2][3] The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[2] The disk diffusion method involves placing a disk impregnated with a specific concentration of the compound onto an agar plate inoculated with a fungal strain.[9][10][11] The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disk.[9]

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals working in mycology, infectious diseases, and pharmaceutical sciences.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines.[3]

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)[1]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well, U-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (at 530 nm, OD of 0.08-0.1) or a hemocytometer.[9]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.[1] Store in small aliquots at -20°C.[12]

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create working solutions with concentrations ranging from, for example, 0.0625 to 64 µg/mL. The final DMSO concentration should not exceed 1% to avoid toxicity to the fungal cells.[1][12]

  • Assay Performance:

    • Add 100 µL of each working solution to the wells of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay

This protocol is based on the CLSI M44-A guidelines for yeasts.[4]

Materials and Reagents:

  • This compound

  • DMSO

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]

  • Fungal strains

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator

  • Calipers

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the broth microdilution protocol, adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[9]

  • Preparation of Antifungal Disks:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Apply a specific volume (e.g., 10 µL) of the solution onto sterile paper disks to achieve a desired amount of the compound per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Assay Performance:

    • Evenly streak the fungal inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab.

    • Aseptically place the prepared disks onto the agar surface.

    • Include a control disk impregnated with DMSO only.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters using calipers.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 900282
Candida glabrata ATCC 20014
Candida parapsilosis ATCC 220198
Aspergillus fumigatus ATCC 2043051
Cryptococcus neoformans ATCC 141162

Table 2: Zone of Inhibition Diameters for this compound (10 µ g/disk ).

Fungal StrainZone of Inhibition (mm)
Candida albicans ATCC 9002818
Candida glabrata ATCC 200115
Candida parapsilosis ATCC 2201912
Aspergillus fumigatus ATCC 20430522
Cryptococcus neoformans ATCC 1411619

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (1x10³ - 5x10³ cells/mL) E Add 100 µL of Fungal Inoculum to Wells A->E B Prepare this compound Stock Solution (10 mg/mL in DMSO) C Perform Serial Dilutions (e.g., 0.0625 - 64 µg/mL) B->C D Add 100 µL of Dilutions to 96-well Plate C->D D->E F Incubate at 35°C for 24-48 hours E->F G Visually Inspect for Growth and Determine MIC F->G

Caption: Workflow for Broth Microdilution Assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (1x10⁶ - 5x10⁶ cells/mL) C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Antifungal Disks (e.g., 10 µg/disk) D Place Disks on Agar Surface B->D C->D E Incubate at 35°C for 24-48 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Disk Diffusion Assay.

G cluster_compound This compound cluster_pathway Fungal Cell A Compound B Mitochondrial Membrane A->B Targets C Disruption of Membrane Potential B->C D Inhibition of ATP Synthesis C->D E Increased ROS Production C->E F Cell Death D->F E->F

Caption: Proposed Antifungal Mechanism of Action.

References

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-4'-chlorosalicylanilide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides are a class of compounds known for their broad spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer effects. The parent compound, 5-Bromo-4'-chlorosalicylanilide, serves as a promising scaffold for the development of novel therapeutic agents. High-throughput screening (HTS) of a library of its analogs allows for the rapid identification of potent and selective modulators of various biological pathways. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound analogs, with a focus on their potential as anticancer agents through the inhibition of the STAT3 signaling pathway.

Data Presentation: Representative HTS Data

The following table summarizes hypothetical quantitative data from a high-throughput screen of a library of this compound analogs against a human cancer cell line (e.g., MDA-MB-231 breast cancer). This data is representative of typical results obtained in such a screen and is intended for illustrative purposes.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) - Cytotoxicity% Inhibition at 10 µM (STAT3 Reporter Assay)
BCS-001HH12.535%
BCS-0025-NO24'-CF32.185%
BCS-0035-Cl4'-OCH38.750%
BCS-0043,5-diCl4'-F1.592%
BCS-0055-Br4'-Cl0.8 98%
BCS-0065-I4'-NO23.478%
BCS-0075-CN4'-SO2NH26.260%
BCS-008H3',5'-diCF31.988%
BCS-0095-OCH34'-Br15.125%
BCS-0105-F4'-t-butyl4.572%

Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Salicylanilide analogs have been shown to inhibit the STAT3 signaling pathway.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Salicylanilide This compound Analogs Salicylanilide->STAT3_active Inhibits Phosphorylation

STAT3 Signaling Pathway Inhibition

Experimental Protocols

Synthesis of a this compound Analog Library

This protocol describes a general method for the parallel synthesis of a library of this compound analogs.

Materials:

  • 5-Bromosalicylic acid

  • Thionyl chloride or oxalyl chloride

  • A diverse set of substituted anilines

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or other suitable base

  • Reaction vials/plates compatible with parallel synthesis

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, preparative HPLC)

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve 5-bromosalicylic acid in anhydrous DCM. Add an excess of thionyl chloride (or oxalyl chloride) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromosalicyloyl chloride.

  • Amide Coupling (Parallel Synthesis):

    • Dispense the crude 5-bromosalicyloyl chloride into an array of reaction vials.

    • In a separate set of vials, prepare solutions of a diverse library of substituted anilines in anhydrous DCM.

    • Add the aniline solutions to the corresponding vials containing the acid chloride.

    • Add an excess of triethylamine to each vial to act as a base.

    • Seal the vials and agitate at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water.

    • Extract the organic layer with DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude products using an appropriate method such as automated flash chromatography or preparative HPLC to yield the desired this compound analogs.

  • Characterization: Confirm the structure and purity of each analog using techniques like LC-MS and ¹H NMR.

High-Throughput Cell-Based Cytotoxicity Assay

This protocol outlines a cell-based assay to determine the cytotoxic effects of the synthesized analogs on cancer cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • Automated liquid handling system

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock plate of the synthesized analogs at a concentration of 10 mM in DMSO.

    • Perform serial dilutions to create a dose-response plate.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound concentration to the cell plates. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO (100% viability) and positive (0% viability) controls.

    • Calculate the IC50 values for each compound using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow

The overall workflow for the high-throughput screening of this compound analogs is depicted below.

HTS_Workflow cluster_0 Library Synthesis & Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification Synthesis Parallel Synthesis of Analogs Purification Purification & QC Synthesis->Purification Library_Plating Library Plating Purification->Library_Plating Compound_Addition Compound Addition Library_Plating->Compound_Addition Cell_Seeding Cell Seeding (384-well) Cell_Seeding->Compound_Addition Incubation Incubation (72h) Compound_Addition->Incubation Assay_Readout Viability Assay Readout Incubation->Assay_Readout Data_Normalization Data Normalization Assay_Readout->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation Hit_Selection Hit Selection & Prioritization IC50_Calculation->Hit_Selection Secondary_Assays Secondary Assays (e.g., STAT3 Reporter Assay) Hit_Selection->Secondary_Assays Confirmation & Follow-up

High-Throughput Screening Workflow

Application Notes and Protocols for the In Vivo Formulation of 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds that has garnered significant interest for its diverse biological activities, including potential anticancer properties.[1][2][3] Like many salicylanilides, this compound is characterized by poor aqueous solubility, which presents a significant challenge for its formulation in in vivo studies.[1] Proper formulation is critical to ensure accurate dosing, enhance bioavailability, and obtain reliable experimental results.

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound. The protocols outlined below are based on established methods for formulating poorly soluble compounds and should be adapted and validated for the specific experimental needs.

Physicochemical Properties and Safety Considerations

A summary of the known properties and safety information for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₉BrClNO₂[4]
Molecular Weight 326.57 g/mol [4]
Appearance Solid[5]
Safety Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]

Handling Precautions: Researchers should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][7] Avoid inhalation of dust and contact with skin and eyes.[5]

Solubility and Formulation Development

Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent-based vehicle for in vivo administration. The selection of an appropriate vehicle is crucial and should be guided by the intended route of administration, the desired dose, and the toxicological profile of the excipients.

Solubility Data (Qualitative): While specific quantitative solubility data is limited, salicylanilides are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and less soluble in aqueous solutions.[1]

Recommended Formulation Strategies:

The following table outlines common formulation strategies for poorly soluble compounds suitable for in vivo studies.

Formulation StrategyVehicle ComponentsAdvantagesDisadvantages
Co-solvent System DMSO, PEG 300/400, Ethanol, Propylene GlycolSimple to prepare; can achieve high drug concentrations.Potential for precipitation upon dilution in aqueous environment; solvent toxicity at high concentrations.
Lipid-Based Formulation Corn oil, Sesame oil, Peanut oilCan enhance oral bioavailability for lipophilic compounds.More complex to prepare; potential for variability in absorption.
Suspension Carboxymethylcellulose (CMC), Methylcellulose (MC), Tween 80Suitable for oral administration of insoluble compounds.Potential for non-uniform dosing if not properly homogenized; lower bioavailability compared to solutions.

Experimental Protocols

The following are example protocols for preparing formulations of this compound for in vivo studies. It is critical to perform small-scale pilot formulations to determine the optimal solvent ratios and to ensure the stability of the final preparation.

Protocol 1: Co-solvent Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration

This protocol utilizes a co-solvent system to dissolve the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, start with a 10% DMSO concentration in the final formulation.

  • Once fully dissolved, add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO and 40% PEG 400.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final DMSO concentration should ideally be kept below 10% to minimize toxicity.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios or by using a different vehicle system.

  • The vehicle control group should receive the same vehicle mixture without the active compound.

Protocol 2: Oil-Based Formulation for Oral (p.o.) Administration

This protocol is suitable for lipophilic compounds and can improve oral absorption.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a small volume of DMSO.

  • Add the DMSO solution to the sterile corn oil to achieve the final desired concentration.

  • Vortex the mixture thoroughly to ensure a homogenous solution or a fine suspension.

  • The vehicle control group should receive the same DMSO/corn oil mixture.

In Vivo Study Design Considerations

The following table provides a general framework for designing an in vivo study. The specific parameters will need to be determined based on the research question and preliminary studies.

ParameterRecommendation
Animal Model Dependent on the disease model (e.g., xenograft models for cancer studies).[8][9][10][11]
Route of Administration Intraperitoneal (i.p.) or oral gavage (p.o.) are common for preclinical studies.
Dosage To be determined by dose-ranging studies. Start with a low dose and escalate to determine the maximum tolerated dose (MTD).
Dosing Frequency Dependent on the pharmacokinetic profile of the compound. Typically once daily.
Control Groups Vehicle control (receiving the formulation vehicle without the compound) is essential. A positive control (a known effective drug) should be included where appropriate.
Monitoring Monitor animal health daily (body weight, behavior, signs of toxicity). Tumor size should be measured regularly in cancer models.

Potential Signaling Pathways for Investigation

Salicylanilide derivatives have been reported to modulate several key signaling pathways implicated in cancer and other diseases.[1] Investigation of these pathways can provide insights into the mechanism of action of this compound.

Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Intracellular Signaling Pathways Growth Factors Growth Factors STAT3 STAT3 Growth Factors->STAT3 Cytokines Cytokines NF-κB NF-κB Cytokines->NF-κB Wnt Ligands Wnt Ligands β-catenin β-catenin Wnt Ligands->β-catenin Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription\n(Proliferation, Survival) Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-κB->Gene Transcription\n(Inflammation, Survival) Gene Transcription\n(Cell Fate, Proliferation) Gene Transcription (Cell Fate, Proliferation) β-catenin->Gene Transcription\n(Cell Fate, Proliferation) This compound This compound This compound->STAT3 Inhibition? This compound->NF-κB Inhibition? This compound->β-catenin Inhibition?

Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and in vivo testing of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies A Solubility Screening B Vehicle Selection A->B C Formulation Optimization B->C D Stability Testing C->D E Dose-Ranging/Toxicity Study D->E Proceed with stable formulation F Efficacy Study in Disease Model E->F G Pharmacokinetic Analysis F->G H Mechanism of Action Studies F->H

Workflow for in vivo studies of this compound.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that addresses its poor aqueous solubility. The application notes and protocols provided herein offer a starting point for researchers. It is imperative to conduct thorough formulation development and validation studies to ensure the delivery of a safe, stable, and effective dose for preclinical research. Careful consideration of the experimental design, including appropriate controls and monitoring, will be essential for generating robust and reproducible data.

References

Application of 5-Bromo-4'-chlorosalicylanilide in Veterinary Mycology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. While historically used as anthelmintics in veterinary medicine, recent research has highlighted their potential as potent antifungal agents. This document provides detailed application notes and experimental protocols for the investigation of this compound and related compounds in the context of veterinary mycology. The primary mechanism of action for salicylanilides involves the uncoupling of mitochondrial oxidative phosphorylation, a mode of action distinct from many currently available antifungals, suggesting a potential role in combating resistant fungal strains.

Mechanism of Action: Mitochondrial Uncoupling

Salicylanilides, including this compound, function as protonophores. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By shuttling protons from the intermembrane space back into the mitochondrial matrix, they uncouple the electron transport chain from oxidative phosphorylation. This leads to a dissipation of the proton-motive force, a decrease in ATP production, and ultimately, fungal cell death.

Mechanism of Action: Mitochondrial Uncoupling by Salicylanilides cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP_Synthase ATP Synthase Proton_Matrix H+ ATP ATP ATP_Synthase->ATP Proton_IMS H+ Proton_IMS->ATP_Synthase Drives ATP Synthesis Salicylanilide This compound (Protonophore) Proton_IMS->Salicylanilide Binds H+ ETC Electron Transport Chain (ETC) ETC->Proton_IMS Pumps H+ Salicylanilide->Proton_Matrix Transports H+ (Uncoupling)

Caption: Mitochondrial uncoupling by this compound.

Data Presentation: Antifungal Activity of Related Salicylanilides

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of veterinary fungal pathogens is not extensively available in the public domain, the following table summarizes the reported in vitro antifungal activity of structurally related salicylanilides, niclosamide and rafoxanide, against relevant fungal species. This data serves as an illustrative example of the potential efficacy of this class of compounds.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Niclosamide Trichophyton tonsurans<0.32[1]
Sporothrix brasiliensis0.2-0.8[1]
Aspergillus fumigatus (n=10)2-8[1]
Rafoxanide Candida albicans (n=15)2-8[1]

Note: This table presents data for related salicylanilide compounds to illustrate the potential antifungal activity of this chemical class. Further experimental validation is required to determine the specific MIC values for this compound against veterinary fungal pathogens.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 5-bromosalicylic acid and 4-chloroaniline.

Materials:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or other suitable solvent for recrystallization

  • Standard laboratory glassware for synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Activation of 5-Bromosalicylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromosalicylic acid in anhydrous toluene. Add a catalytic amount of anhydrous pyridine. Slowly add phosphorus trichloride or thionyl chloride dropwise to the stirring solution at room temperature.

  • Reaction Mixture Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Amide Formation: Cool the reaction mixture to room temperature. In a separate flask, dissolve 4-chloroaniline in anhydrous toluene. Slowly add the solution of the activated 5-bromosalicylic acid to the 4-chloroaniline solution with stirring.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 12-24 hours.

  • Extraction and Washing: Quench the reaction by carefully adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow for Synthesis of this compound Start Start: 5-Bromosalicylic Acid + 4-Chloroaniline Activation Activation of 5-Bromosalicylic Acid (PCl₃ or SOCl₂ in Toluene) Start->Activation AmideFormation Amide Formation: Reaction with 4-Chloroaniline Activation->AmideFormation Workup Reaction Work-up (Acid/Base Extraction) AmideFormation->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Synthesis workflow for this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Dermatophytes

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against veterinary dermatophytes such as Microsporum canis and Trichophyton mentagrophytes.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Microsporum canis, Trichophyton mentagrophytes) cultured on potato dextrose agar (PDA) or Sabouraud dextrose agar (SDA)

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Incubator (28-30°C)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolates on PDA or SDA plates at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmission of 68-70%, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this stock suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10⁴ CFU/mL.

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

    • Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Each well should contain 100 µL of the diluted drug solution.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 28-30°C for 4-7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes complete (100%) inhibition of visible growth as compared to the drug-free control well.

Experimental Workflow for Antifungal Susceptibility Testing Start Start: Fungal Isolate on Agar Plate InoculumPrep Inoculum Preparation (Harvest & Adjust Conidia) Start->InoculumPrep Inoculation Inoculation of Plate with Fungal Suspension InoculumPrep->Inoculation DrugDilution Drug Dilution Series in 96-well Plate DrugDilution->Inoculation Incubation Incubation (28-30°C, 4-7 days) Inoculation->Incubation MIC_Reading MIC Determination (Visual Reading) Incubation->MIC_Reading End End: MIC Value MIC_Reading->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound and related salicylanilides represent a promising class of antifungal agents for veterinary applications. Their unique mechanism of action as mitochondrial uncouplers offers a potential advantage against fungal pathogens that have developed resistance to conventional antifungals. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of these compounds. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in veterinary mycology.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4'-chlorosalicylanilide in DMSO vs. Ethanol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of 5-Bromo-4'-chlorosalicylanilide in laboratory assays. It specifically addresses the critical choice of solvent—dimethyl sulfoxide (DMSO) versus ethanol—and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Both DMSO and ethanol can be used to dissolve this compound, but DMSO is generally the preferred solvent for creating high-concentration stock solutions due to its superior solubilizing capacity for a wide range of organic compounds. A stock solution of 10 mM in DMSO is commercially available, indicating good solubility at this concentration. Ethanol can also be used, particularly for applications where DMSO might interfere with the assay; however, the solubility may be lower than in DMSO, and warming the solution may be necessary.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration. For example, to make a 10 mM stock solution in DMSO, dissolve 3.266 mg of the compound (Molecular Weight: 326.57 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential interferences of DMSO and ethanol in cell-based assays?

A3: Both DMSO and ethanol can affect cell viability and metabolism, which can interfere with assay results. High concentrations of DMSO can be cytotoxic and may induce cell differentiation or apoptosis. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. Ethanol can also impact cell proliferation and may interfere with certain enzymatic assays. The effects are cell-type and concentration-dependent.

Q4: Can this compound affect specific signaling pathways?

A4: Yes, salicylanilides are known to modulate various cellular signaling pathways. Notably, they have been reported to inhibit the Wnt/β-catenin and STAT3 signaling pathways, which are crucial in cell proliferation, survival, and differentiation. When designing your experiments, consider the potential impact of this compound on these pathways.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
  • Possible Cause: The final concentration of the compound in the aqueous culture medium exceeds its solubility limit, even when diluted from a DMSO or ethanol stock.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Test a range of lower final concentrations of this compound in your assay.

    • Increase Solvent Concentration (with caution): Slightly increasing the final solvent concentration (e.g., from 0.1% to 0.5% DMSO) might improve solubility. However, always stay within the tolerated limit for your specific cell line.

    • Use a Different Solvent: If precipitation persists with DMSO, consider preparing the final dilutions from an ethanol stock, as solvent properties can influence solubility in aqueous solutions.

    • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock solution can sometimes help to keep the compound in solution.

Issue 2: High Background or Inconsistent Results in Viability Assays
  • Possible Cause: Interference from the solvent (DMSO or ethanol) with the assay chemistry or cell health.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not significantly affect cell viability.

    • Include Proper Controls: Always include a "vehicle control" (cells treated with the same concentration of solvent as the experimental group) and a "no treatment" control (cells in medium only).

    • Change the Assay Type: If you suspect solvent interference with a specific assay (e.g., MTT), consider using an alternative viability assay that relies on a different detection principle (e.g., a resazurin-based assay or a lactate dehydrogenase (LDH) release assay for cytotoxicity).

    • Check for Contamination: Ensure your DMSO or ethanol is of high purity and sterile-filtered to avoid introducing contaminants that could affect the cells or the assay.

Data Presentation

Table 1: Solubility of this compound

SolventQuantitative DataQualitative Assessment
DMSO Commercially available as a 10 mM solution.High solubility, suitable for stock solutions.
Ethanol No specific quantitative data available.Moderate to good solubility, may require warming. Often used for recrystallization of similar compounds.

Table 2: Recommended Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Maximum ConcentrationPotential Effects at Higher Concentrations
DMSO ≤ 0.5% (v/v)Cytotoxicity, induction of apoptosis, effects on cell signaling.[1]
Ethanol ≤ 1% (v/v)Inhibition of cell proliferation, interference with enzymatic activity.[2][3]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade, sterile)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO at 100X the final desired concentrations.

  • Cell Treatment: Dilute the 100X compound stocks in complete culture medium to achieve the final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][5][6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate prep_compound Prepare serial dilutions of This compound in DMSO treat_cells Treat cells with compound dilutions (final DMSO ≤ 0.5%) start->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability relative to vehicle control read_absorbance->analyze

Caption: Workflow for a cell viability (MTT) assay.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Dishevelled->destruction_complex Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes inhibitor This compound inhibitor->beta_catenin_on Inhibits Accumulation

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

stat3_pathway cluster_activation Activation cluster_dimerization_translocation Dimerization & Translocation cluster_transcription Transcription cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates (p-STAT3) stat3_dimer p-STAT3 Dimer nucleus Nucleus stat3_dimer->nucleus Translocates target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) inhibitor This compound inhibitor->stat3_inactive Inhibits Phosphorylation

Caption: STAT3 signaling pathway and potential inhibition.

References

Identifying common artifacts in 5-Bromo-4'-chlorosalicylanilide antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-Bromo-4'-chlorosalicylanilide in antifungal assays. The following frequently asked questions (FAQs) and troubleshooting guides address common artifacts and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitates out of solution during my antifungal assay. What can I do?

A1: Compound precipitation is a common issue with salicylanilide derivatives due to their often low aqueous solubility. This can lead to inaccurate and irreproducible results. Here are several troubleshooting steps:

  • Optimize Solvent Concentration: this compound is typically dissolved in a stock solution of 100% dimethyl sulfoxide (DMSO). When diluting into your aqueous assay medium (e.g., RPMI-1640), ensure the final DMSO concentration is as low as possible while maintaining compound solubility. However, be aware that DMSO concentrations can affect the micellization and gelation properties of some media components.[1] It is recommended to perform a solubility test with your specific batch of compound and medium.

  • Sonication: After diluting the compound into the assay medium, sonicate the solution briefly to aid in dissolution.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after incubation. This can be done using a plate reader with a scattering detection mode or by simple microscopic observation.

  • Pre-warmed Media: Adding the compound to pre-warmed media can sometimes improve solubility.

Q2: I am observing inconsistent results in my fluorescence-based antifungal assay. Could my compound be interfering with the signal?

A2: Yes, compound interference is a significant source of artifacts in fluorescence-based assays.[2][3] Salicylanilide derivatives, which contain aromatic rings, have the potential to be fluorescent themselves or to quench the fluorescence of your reporter dye.

  • Autofluorescence: The test compound may fluoresce at the same excitation and emission wavelengths as your assay's fluorophore, leading to a false-positive signal.[4]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal and a potential false-negative result.[3][4]

To check for these interferences, run control experiments with the compound in the assay medium without the fungal cells.

Q3: My compound shows potent activity in a primary growth inhibition assay, but I'm concerned about off-target effects. What are some common non-specific activities of salicylanilides?

A3: Salicylanilides are known to have broad biological activities, and not all observed growth inhibition may be due to a specific antifungal mechanism. A primary off-target effect to consider is the disruption of mitochondrial function.[5]

  • Mitochondrial Toxicity: These compounds can uncouple oxidative phosphorylation, leading to a decrease in cellular ATP levels and subsequent cell death.[5] This can be misinterpreted as a direct antifungal effect in a primary screen. It is crucial to perform secondary assays to investigate the compound's impact on mitochondrial membrane potential and ATP production.[4][6][7]

Troubleshooting Guides

Issue 1: Compound Precipitation

This guide provides a systematic approach to identifying and mitigating compound precipitation in your antifungal assay.

dot

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary: Solubility and Solvent Effects

ParameterObservationRecommendation
Compound Solubility Salicylanilide derivatives can have low aqueous solubility.[8]Perform a solubility test for each new batch of compound in the specific assay medium.
DMSO Concentration High concentrations of DMSO can inhibit fungal growth and affect media properties.[1]Keep the final DMSO concentration below 1% (v/v) if possible and consistent across all wells.
Visual Inspection Precipitate can be observed as cloudiness, crystals, or a film in the well.Always include a no-cell control with the highest compound concentration to check for precipitation.
Issue 2: Fluorescence Assay Interference

This guide outlines steps to identify and correct for artifacts in fluorescence-based antifungal assays.

dot

Caption: Workflow for identifying fluorescence interference.

Quantitative Data Summary: Fluorescence Interference

Interference TypeDescriptionMitigation Strategy
Autofluorescence Compound emits light at the detection wavelength, increasing the signal.[4]Measure compound fluorescence in a no-cell control and subtract this value from experimental wells.
Quenching Compound absorbs excitation or emission light, decreasing the signal.[3][4]If quenching is severe, consider using a different fluorophore with a shifted spectrum or switch to a different detection method.

Note on Salicylanilide Fluorescence: The salicylic acid moiety has a known fluorescence profile, typically with an excitation maximum around 295-299 nm and an emission maximum around 409-412 nm.[9][10]

Issue 3: Distinguishing Antifungal Activity from Mitochondrial Toxicity

This guide provides a workflow to determine if the observed antifungal activity is due to a specific mechanism or a general effect on mitochondrial function.

dot

G A Observation: Potent growth inhibition in primary screen B Question: Is it a specific antifungal mechanism or mitochondrial toxicity? A->B C Secondary Assay 1: Mitochondrial Membrane Potential (MMP) Assay B->C E Secondary Assay 2: Cellular ATP Level Measurement B->E D Use a fluorescent dye (e.g., Rhodamine 123, JC-1) to assess changes in MMP. C->D G Interpretation D->G F Quantify total cellular ATP levels to determine the impact on energy production. E->F F->G H Significant MMP collapse and ATP depletion suggest mitochondrial toxicity. G->H I No significant change in MMP or ATP levels suggests a more specific antifungal target. G->I

Caption: Decision tree for investigating the mechanism of action.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)

This protocol is a generalized version for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

  • Preparation of Fungal Inoculum:

    • Subculture yeast onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungi in medium without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[8]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the positive control.[11] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mitochondrial Membrane Potential (MMP) Assay

This protocol provides a method to assess the effect of this compound on fungal mitochondrial membrane potential.

  • Cell Preparation and Treatment:

    • Grow yeast cells to mid-log phase in a suitable liquid medium.

    • Expose the cells to various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-4 hours).

    • Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control.[12]

  • Staining with a Fluorescent Dye:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer containing a potentiometric fluorescent dye such as Rhodamine 123 or JC-1.[7][13]

    • Incubate according to the dye manufacturer's instructions.

  • Flow Cytometry or Fluorescence Microscopy:

    • Analyze the stained cells using a flow cytometer or a fluorescence microscope.

    • A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.[7][13]

References

Technical Support Center: Optimizing 5-Bromo-4'-chlorosalicylanilide Concentration for Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 5-Bromo-4'-chlorosalicylanilide to inhibit biofilm formation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound against bacterial biofilms?

A1: While specific studies on this compound are ongoing, the antimicrobial action of salicylanilides is generally attributed to their activity as protonophores.[1] They are thought to disrupt the proton motive force (PMF) across the bacterial cell membrane, which leads to the dissipation of the membrane potential.[1][2] This disruption can inhibit essential cellular processes such as ATP synthesis and the function of PMF-dependent efflux pumps.[2] Additionally, some salicylanilides have been shown to inhibit bacterial two-component regulatory systems (TCS), which are crucial for sensing and responding to environmental stimuli, including those that trigger biofilm formation.[3]

Q2: What is a recommended starting concentration range for this compound in a biofilm inhibition assay?

A2: The optimal concentration of this compound will be dependent on the bacterial species and strain being tested. However, based on studies of structurally similar salicylanilide derivatives against Staphylococcus aureus biofilms, a sensible starting range to investigate would be from 0.1 µg/mL to 10 µg/mL. For some derivatives, the concentration required to eradicate established biofilms has been observed to be around 4 mg/L. It is crucial to perform a dose-response experiment to determine the Minimum Biofilm Inhibitory Concentration (MBIC) for your specific experimental conditions.

Q3: Can this compound be used in combination with other antimicrobial agents?

A3: Yes, combining salicylanilides with other antibiotics has shown synergistic effects. Since salicylanilides can inhibit efflux pumps, they can potentially restore the efficacy of antibiotics that are normally expelled by these pumps.[2] When designing combination studies, it is important to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and the other antimicrobial agent.

Troubleshooting Guide

This guide addresses common issues encountered during biofilm inhibition experiments using this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent inoculum density.- Pipetting errors.- "Edge effect" in microtiter plates.- Ensure the bacterial inoculum is homogenous before dispensing.- Use calibrated pipettes and maintain a consistent pipetting technique.- Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to maintain humidity.
Inconsistent crystal violet staining - Incomplete removal of planktonic cells.- Insufficient washing after staining.- Uneven drying of the plate.- Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells without disturbing the biofilm.- Ensure all excess crystal violet is removed by thorough but gentle washing.- Allow the plate to air dry completely in an inverted position before solubilization.
Compound precipitation in the media - Poor solubility of this compound at the tested concentration.- Prepare a stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).- Perform a solubility test of the compound in the growth medium prior to the experiment.
Colored compound interferes with absorbance reading - this compound or its degradation products absorb light at the same wavelength as crystal violet.- Include a "compound only" control (compound in sterile medium) for each concentration to measure the background absorbance. Subtract this value from the absorbance of the corresponding experimental wells.
No biofilm inhibition observed - The concentration of this compound is too low.- The bacterial strain is resistant.- The compound is inactive under the assay conditions.- Test a wider and higher range of concentrations.- Verify the biofilm-forming capacity of your bacterial strain.- Ensure the compound has not degraded. Prepare fresh stock solutions.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using the Crystal Violet Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits biofilm formation.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. The next day, dilute the culture to a standardized density (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution: Prepare a series of dilutions of this compound in the growth medium at 2x the final desired concentrations.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of the 2x compound dilutions to the corresponding wells.

    • Include the following controls:

      • Positive Control: 100 µL of bacterial suspension + 100 µL of sterile medium.

      • Negative Control (Blank): 200 µL of sterile medium.

      • Solvent Control: 100 µL of bacterial suspension + 100 µL of medium containing the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Crystal Violet Staining:

    • Gently aspirate the medium and planktonic cells from each well.

    • Wash each well twice with 200 µL of sterile PBS.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_blank) - (OD_treated - OD_blank)] / (OD_control - OD_blank) x 100

Data Presentation

The following table provides an example of how to present quantitative data from a biofilm inhibition experiment.

This compound (µg/mL)Mean OD₅₇₀ (± SD)% Biofilm Inhibition
0 (Control)1.15 (± 0.08)0%
0.10.98 (± 0.06)14.8%
0.50.65 (± 0.05)43.5%
1.00.32 (± 0.04)72.2%
2.50.15 (± 0.03)87.0%
5.00.08 (± 0.02)93.0%
10.00.06 (± 0.02)94.8%

Mandatory Visualization

Below are diagrams illustrating a potential signaling pathway affected by this compound and the experimental workflow.

G Potential Mechanism of Biofilm Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Compound 5-Bromo-4'- chlorosalicylanilide PMF Proton Motive Force (PMF) Compound->PMF Dissipates TCS_Sensor Two-Component System (Sensor Kinase) Compound->TCS_Sensor Inhibits ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives Efflux_Pump Efflux Pump PMF->Efflux_Pump Powers Response_Regulator Response Regulator TCS_Sensor->Response_Regulator Phosphorylates Biofilm_Formation Biofilm Formation ATP_Synthase->Biofilm_Formation Energy for Efflux_Pump->Compound Expels Biofilm_Genes Biofilm Formation Genes Response_Regulator->Biofilm_Genes Activates Biofilm_Genes->Biofilm_Formation Leads to

Caption: Putative mechanism of this compound in inhibiting biofilm formation.

G Biofilm Inhibition Assay Workflow Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Plate_Setup Set up 96-well Plate Inoculum->Plate_Setup Dilutions Prepare Compound Dilutions Dilutions->Plate_Setup Incubation Incubate (24-48h, 37°C) Plate_Setup->Incubation Wash1 Wash to Remove Planktonic Cells Incubation->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Dry Air Dry Plate Wash2->Dry Solubilize Solubilize with Acetic Acid Dry->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate % Inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

References

Technical Support Center: Crystallization of 5-Bromo-4'-chlorosalicylanilide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-Bromo-4'-chlorosalicylanilide for X-ray diffraction (XRD) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: this compound, like many small organic molecules, can present several crystallization challenges. These include the formation of amorphous precipitates, oils, microcrystalline powders, or crystals that are too small or of poor quality for single-crystal X-ray diffraction. Success often depends on carefully controlling the rate of supersaturation and screening various solvents and conditions.

Q2: What are the most common crystallization methods suitable for this compound?

A2: The most successful methods for crystallizing small molecules like this compound are typically slow evaporation, slow cooling, and vapor diffusion. The choice of method will depend on the solubility of the compound in different solvents.

Q3: How pure does my sample of this compound need to be for successful crystallization?

A3: For the best chance of obtaining diffraction-quality single crystals, a purity of >98% is recommended. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed crystals or twinning.

Q4: I obtained very thin, needle-like crystals. Are these suitable for XRD?

A4: While not ideal, very thin needles can sometimes be used for XRD, especially with modern diffraction equipment. However, they often diffract weakly. It is preferable to screen for conditions that produce thicker, more block-like crystals. Trying different solvents or slowing down the crystallization rate can sometimes change the crystal habit.

Q5: My crystallization attempt resulted in an oil. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To troubleshoot this, you can try using a more dilute solution, a slower cooling rate, or a different solvent system. Adding a small amount of a "poorer" solvent (an anti-solvent) to the oil with vigorous stirring can sometimes induce crystallization.

Troubleshooting Guide

Problem 1: No Crystals Form, Only Amorphous Precipitate
Potential Cause Suggested Solution
Supersaturation is too high and reached too quickly. - Decrease the concentration of the solution.- Slow down the rate of solvent evaporation by covering the vial with a lid containing a few small holes.- For slow cooling methods, reduce the rate of temperature decrease.
Inappropriate solvent. - Screen a wider range of solvents with varying polarities.- Try a binary solvent system: dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity is observed, then warm slightly to redissolve and cool slowly.
Presence of impurities inhibiting nucleation. - Further purify the compound using techniques like column chromatography or recrystallization.
Problem 2: Formation of Microcrystalline Powder
Potential Cause Suggested Solution
Too many nucleation sites. - Filter the solution while hot to remove any dust or particulate matter.- Use clean, scratch-free glassware.
Crystallization is occurring too rapidly. - Reduce the rate of supersaturation as described in Problem 1.- Consider using the vapor diffusion method, which generally provides a slower and more controlled approach to crystallization.
Problem 3: Crystals are Twinned or Intergrown
Potential Cause Suggested Solution
Rapid crystal growth. - Slow down the crystallization process by reducing the rate of cooling or evaporation.
High concentration of the solution. - Use a more dilute solution.
Solvent choice. - Experiment with different solvents or solvent mixtures, as the solvent can influence crystal packing and growth habits.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of this compound in a minimal amount of a suitable hot solvent (e.g., hot acetone) in a small, clean vial.[1]

  • Ensure the compound is fully dissolved. If any particulate matter remains, filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial.

  • Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Slow Cooling
  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution into a clean vial to remove any insoluble impurities.

  • Seal the vial and place it in an insulated container (e.g., a beaker of warm water or a dewar) to slow the rate of cooling.

  • Allow the solution to cool to room temperature gradually over several hours to days.

Protocol 3: Vapor Diffusion
  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial (the "inner vial").

  • Place this inner vial inside a larger, sealed container (the "outer vial" or "chamber").

  • Add a larger volume of a more volatile "poor" solvent (anti-solvent) to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

Quantitative Data Summary

Based on the known properties of this compound and general principles of crystallization for similar compounds, the following table provides suggested starting points for solvent screening.

Crystallization Method Good Solvents (for initial dissolution) Anti-Solvents (for inducing crystallization) Typical Temperature Range
Slow Evaporation Acetone, Ethyl Acetate, Methanol, EthanolN/ARoom Temperature (20-25°C)
Slow Cooling Toluene, DichloromethaneN/AFrom 40-60°C to 4°C or Room Temperature
Vapor Diffusion Dichloromethane, Chloroform, TetrahydrofuranHexanes, Heptane, Diethyl EtherRoom Temperature (20-25°C)

Note: The solubility of this compound is reported to be good in hot acetone.[1][2]

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome success Single, High-Quality Crystals Formed outcome->success Success no_xtals No Crystals / Amorphous Precipitate outcome->no_xtals Failure oil Oiling Out outcome->oil Failure micro_xtals Microcrystalline Powder outcome->micro_xtals Failure xrd Proceed to X-ray Diffraction success->xrd ts1 Decrease Concentration Slow Down Supersaturation no_xtals->ts1 ts2 Screen Different Solvents (Vary Polarity) no_xtals->ts2 ts3 Purify Sample Further no_xtals->ts3 oil->ts1 oil->ts2 ts4 Use Slower Cooling Rate Try Vapor Diffusion micro_xtals->ts4 ts5 Filter Hot Solution Use Clean/Smooth Glassware micro_xtals->ts5 ts1->start Retry ts2->start Retry ts3->start Retry ts4->start Retry ts5->start Retry

Caption: Troubleshooting workflow for crystallization experiments.

Vapor_Diffusion cluster_chamber Sealed Outer Vial cluster_inner_vial Inner Vial solution Solution of Compound in 'Good' Solvent crystal Crystal Formation solution->crystal Slow Crystal Growth anti_solvent 'Poor' Solvent (Anti-solvent) vapor Vapor Diffusion anti_solvent->vapor vapor->solution Anti-solvent vapor reduces solubility

Caption: Principle of the vapor diffusion crystallization method.

References

5-Bromo-4'-chlorosalicylanilide degradation pathways and stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4'-chlorosalicylanilide. The information provided is based on general chemical principles and data from related compounds, as specific degradation and stability data for this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • Light: Exposure to UV or visible light can induce photodegradation, potentially leading to dehalogenation or other structural changes.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis and oxidation.[2]

  • Oxidizing Agents: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored byproducts.[2][3][4]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: I observed a yellowing of my this compound solution. What could be the cause?

A2: A color change, such as yellowing, in a solution of this compound is often indicative of degradation. A likely cause is the oxidation of the phenolic hydroxyl group, which can form quinone-like structures that are often colored.[2][3][4] This process can be accelerated by exposure to air (oxygen) and light. To mitigate this, it is recommended to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: My experimental results are inconsistent when using a stock solution of this compound that is a few days old. Why might this be happening?

A3: Inconsistent experimental results can be a sign of compound degradation in your stock solution. The primary degradation pathway that could lead to a loss of activity is the hydrolysis of the amide bond. This would break the molecule into 5-bromosalicylic acid and 4-chloroaniline. To ensure reproducible results, it is best to use freshly prepared solutions. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to minimize solvent evaporation and exposure to moisture and air.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
  • Possible Cause 1: Poor Solubility. this compound may have limited solubility in certain aqueous buffers.

    • Troubleshooting Steps:

      • Confirm the solubility of the compound in your chosen solvent system.

      • Consider the use of a co-solvent, such as DMSO or ethanol, to prepare a concentrated stock solution before diluting it in your aqueous buffer.

      • Adjust the pH of the buffer, as the solubility of phenolic compounds can be pH-dependent.

  • Possible Cause 2: Degradation Product Precipitation. A degradation product may be less soluble than the parent compound.

    • Troubleshooting Steps:

      • Analyze the precipitate and the supernatant by a suitable analytical method, such as HPLC or LC-MS, to identify the components.

      • Review your solution preparation and storage procedures to minimize degradation (see FAQs).

Issue 2: Loss of Compound Potency or Activity
  • Possible Cause 1: Hydrolytic Degradation. The amide bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

    • Troubleshooting Steps:

      • Prepare fresh solutions for each experiment.

      • If storing solutions, buffer them at a neutral pH and store them at low temperatures.

      • Perform a forced degradation study (see Experimental Protocols) to understand the stability of your compound under your experimental conditions.

  • Possible Cause 2: Oxidative Degradation. The phenolic group can be oxidized, leading to inactive products.

    • Troubleshooting Steps:

      • De-gas your solvents before preparing solutions.

      • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid sources of oxidative stress in your experimental setup.

Quantitative Data Summary

Table 1: General Storage Recommendations for this compound Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storageMinimizes the rate of all potential degradation reactions.[2]
Light Store in amber vials or protect from lightPrevents photodecomposition.[1]
Atmosphere Store under an inert gas (e.g., N₂ or Ar)Minimizes oxidation of the phenol group.
pH Neutral (pH 6-8) for aqueous solutionsReduces the rate of acid- and base-catalyzed amide hydrolysis.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.

Table 2: Factors Influencing the Rate of Degradation

FactorEffect on StabilityMitigation Strategy
High Temperature Increases degradation rateStore at low temperatures.
Extreme pH (Acidic or Basic) Increases amide hydrolysis rateMaintain a neutral pH.
UV/Visible Light Promotes photodecompositionProtect from light.
Oxygen Promotes oxidation of the phenolHandle and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be used as a control.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using LC-MS.

Visualizations

A This compound B Hydrolysis A->B Acid/Base, Heat C Oxidation A->C O₂, Light D Photodegradation A->D UV/Vis Light E 5-Bromosalicylic Acid B->E F 4-Chloroaniline B->F G Quinone-like Products (Colored) C->G H Dehalogenated Products D->H start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze report Identify Degradants & Assess Stability analyze->report

References

Technical Support Center: Overcoming Poor Water Solubility of 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the poor water solubility of 5-Bromo-4'-chlorosalicylanilide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. It is a white to off-white crystalline powder.[1][2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 3679-64-9[1][3]
Molecular Formula C₁₃H₉BrClNO₂[1][3]
Molecular Weight 326.57 g/mol [1][3]
Melting Point 245-248 °C[2][4]
pKa (Predicted) 7.57 ± 0.43[2][5]
Appearance White to Almost white powder to crystal[1][2]
Storage Temperature -20°C[2][5]
Q2: I need to make a stock solution. What solvents are recommended?

A2: Due to its poor water solubility, initial solubilization requires organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Acetone (especially when heated) is also reported to be an effective solvent.[2][4][5] For many biological experiments, a 10 mM stock solution in DMSO is a standard starting point.[6]

Q3: How can I prepare an aqueous working solution for my in vitro experiment from a DMSO stock?

A3: When preparing an aqueous working solution from a DMSO stock, it is crucial to avoid precipitation. The final concentration of DMSO in your cell culture media or buffer should be kept low, typically below 0.5% (v/v), to prevent solvent-induced toxicity.

General Procedure:

  • Start with your desired volume of aqueous buffer or media.

  • While vortexing or stirring the buffer, add the required volume of the DMSO stock solution drop-by-drop.

  • This gradual dilution helps to prevent the compound from crashing out of the solution.

Q4: My compound is precipitating in the aqueous medium. What are my options?

A4: Precipitation upon dilution is a common issue. Here are several strategies to enhance and maintain the solubility of this compound in aqueous solutions:

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.[7] Common co-solvents include ethanol and propylene glycol.[7] The combination of a surfactant and a co-solvent can be particularly effective in preventing precipitation upon dilution.[7]

  • pH Adjustment: The predicted pKa of 7.57 suggests that the compound's solubility can be influenced by pH.[2][5] As a weak acid, increasing the pH of the solution above the pKa will deprotonate the phenolic hydroxyl group, forming a more soluble salt. However, the stability and activity of the compound at different pH values must be considered.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent water solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, like salicylanilide derivatives, effectively increasing their solubility and stability in aqueous solutions.[8][9] β-cyclodextrin is commonly used for this purpose.[10]

Q5: What advanced formulation strategies can be used for in vivo studies?

A5: For in vivo applications where bioavailability is critical, more advanced formulation techniques are often necessary:

  • Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area, which can lead to enhanced dissolution rates and bioavailability.[7] Techniques include creating nanocrystals or nanoemulsions.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at a solid state.[11][12] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, facilitating their delivery in aqueous environments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. - The final concentration exceeds its aqueous solubility.- The rate of addition is too fast.- Lower the final concentration.- Add the stock solution slowly while vortexing the buffer.- Use a solubilizing excipient like a surfactant or cyclodextrin in your aqueous medium.
Cloudiness or precipitation appears over time. - The compound is not stable in the aqueous solution.- Temperature fluctuations are affecting solubility.- Prepare fresh solutions before each experiment.- Evaluate the stability of the compound in your specific buffer and storage conditions.- Consider using a formulation with enhanced stability, such as a cyclodextrin complex.[8]
Inconsistent experimental results. - Incomplete solubilization of the compound.- Precipitation of the compound during the experiment.- Visually inspect all solutions for any signs of precipitation before use.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles.- Optimize your solubilization method to ensure complete and stable dissolution.
Observed cellular toxicity not related to the compound's activity. - The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Include a vehicle control (media + solvent) in your experimental design to assess solvent toxicity.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution.

Materials:

  • This compound (MW: 326.57 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh out 3.27 mg of this compound.

  • Add the powder to a sterile microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.[2][5]

Protocol 2: Solubilization using β-Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex to improve aqueous solubility.[8]

Materials:

  • This compound

  • β-cyclodextrin

  • Ethanol

  • Mortar and pestle

Procedure:

  • Calculate and weigh out this compound and β-cyclodextrin in a 1:1 molar ratio.[8]

  • Transfer both powders to the mortar.

  • Grind the powders together for 30-60 minutes.

  • While grinding, add a small amount of ethanol dropwise to form a thick, homogeneous paste.[8]

  • Continue kneading for another 30 minutes.

  • Dry the resulting paste in an oven at 40-50°C until the ethanol has completely evaporated.

  • The resulting solid complex can be weighed and dissolved in an aqueous buffer for your experiment.

Visualizations

Experimental and Logical Workflows

Below are diagrams illustrating key decision-making processes and experimental workflows for handling this compound.

cluster_start Start: Compound Handling cluster_solubilization Solubilization Strategy cluster_optimization Optimization Methods cluster_end Final Application start Obtain this compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock dilution Dilute in Aqueous Medium stock->dilution check Precipitation? dilution->check cosolvent Use Co-solvents (Ethanol, PG) check->cosolvent Yes ph Adjust pH (> pKa 7.57) check->ph Yes cyclo Use Cyclodextrins (β-cyclodextrin) check->cyclo Yes experiment Proceed with Experiment (In Vitro / In Vivo) check->experiment No cosolvent->experiment ph->experiment cyclo->experiment

Caption: Decision workflow for solubilizing this compound.

Mechanism of Action: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its solubility in water.

cluster_components Components cluster_process Complexation Process cluster_result Result drug This compound (Hydrophobic) start_state Poorly Soluble Drug + Cyclodextrin in Water drug->start_state cyclo β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclo->start_state water Water (Aqueous Solution) water->start_state end_state Soluble Inclusion Complex (Drug inside Cyclodextrin) start_state->end_state Encapsulation result Increased Apparent Aqueous Solubility end_state->result

Caption: Mechanism of solubility enhancement by β-cyclodextrin complexation.

References

Technical Support Center: Purity Assessment of Synthesized 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purity assessment of 5-Bromo-4'-chlorosalicylanilide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purity analysis of synthesized this compound.

Question 1: My synthesized this compound has a lower melting point than the reported value. What could be the cause?

Answer: A depressed and broad melting point range is a primary indicator of impurities. The expected melting point for pure this compound is approximately 246°C.[1][2][3][4] Potential causes for a lower melting point include:

  • Residual Starting Materials: Incomplete reaction can leave unreacted 5-bromosalicylic acid or 4-chloroaniline in your product.

  • Solvent Impurities: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate) can lower the melting point.

  • Presence of Byproducts: Side reactions can lead to the formation of impurities, such as isomers or over-brominated products.

Troubleshooting Steps:

  • Recrystallization: Purify the product by recrystallization from a suitable solvent like ethanol or acetone.[5]

  • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

  • Spectroscopic Analysis: Use ¹H NMR and Mass Spectrometry to identify the presence of starting materials or other unexpected byproducts.

Question 2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How do I identify the product and impurities?

Answer: Multiple spots on a TLC plate indicate the presence of more than one compound in your sample. To identify the product spot and potential impurities:

  • Co-spotting: Spot your crude product, pure starting materials (5-bromosalicylic acid and 4-chloroaniline), and a co-spot (a mixture of your crude product and the starting materials) on the same TLC plate. The spot corresponding to your product should be distinct from the starting material spots.

  • Rf Value: The product, being less polar than the starting carboxylic acid, should have a higher Rf value. The aniline starting material's polarity will depend on the solvent system.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings in the product and starting materials should be UV active.[1][2][6][7] Iodine vapor can also be used as a general stain for organic compounds.[1][2][6]

Troubleshooting TLC Development:

  • Streaking: If spots are streaking, the sample may be too concentrated, or the solvent system may be too polar. Try diluting your sample and using a less polar mobile phase.

  • Spots at the Baseline: If all spots remain at the baseline, the solvent system is not polar enough. Increase the polarity of the mobile phase.

  • Spots at the Solvent Front: If all spots move to the top of the plate, the solvent system is too polar. Decrease the polarity of the mobile phase.

Question 3: My High-Performance Liquid Chromatography (HPLC) analysis shows several peaks. How can I confirm which peak is my product?

Answer: In HPLC, multiple peaks suggest a mixture of compounds. To identify your product peak:

  • Spiking: Inject a small amount of your purified standard (if available) into your sample and re-run the HPLC. The peak that increases in area corresponds to your product.

  • Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can determine the molecular weight of the compound in each peak. The peak with the mass corresponding to this compound (326.57 g/mol ) is your product.

  • Retention Time: The retention time of your product will depend on the specific HPLC conditions. Generally, in reverse-phase HPLC, less polar compounds have longer retention times.

Troubleshooting HPLC Separation:

  • Poor Resolution: If peaks are not well-separated, you can optimize the mobile phase composition (e.g., change the ratio of acetonitrile to water), adjust the pH of the mobile phase, or try a different column (e.g., a phenyl column for better separation of aromatic compounds).[4][8]

  • Broad Peaks: Broad peaks can be caused by column degradation, interactions with residual silanols on the column, or a suboptimal mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can often improve peak shape for acidic or basic compounds.[4]

Question 4: The ¹H NMR spectrum of my product shows unexpected signals. What could they be?

Answer: Unexpected signals in an ¹H NMR spectrum indicate the presence of impurities.

  • Starting Materials: Compare the spectrum of your product with the spectra of 5-bromosalicylic acid and 4-chloroaniline to identify any residual starting materials.

  • Solvent Peaks: Identify common solvent peaks (e.g., DMSO-d₆ at ~2.50 ppm, CDCl₃ at ~7.26 ppm).

  • Byproducts: Signals corresponding to other aromatic protons or unexpected splitting patterns may indicate the presence of isomeric byproducts or over-brominated species.

Troubleshooting NMR Analysis:

  • Broad Peaks: Broad peaks for -OH and -NH protons are common and can sometimes be sharpened by adding a drop of D₂O to the NMR tube, which will also cause these peaks to disappear.

  • Complex Multiplets: If the aromatic region is too complex to interpret, consider using a higher field NMR spectrometer for better resolution.

Data Presentation

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterExpected Value
Molecular Formula C₁₃H₉BrClNO₂
Molecular Weight 326.57 g/mol
Appearance White to off-white crystalline powder[5][9]
Melting Point ~ 246 °C[1][2][3][4]
Purity (Commercial) >98.0%[5][9]
TLC Rf Value Dependent on solvent system (e.g., ~0.5 in 3:1 Hexane:Ethyl Acetate)
HPLC Retention Time Dependent on method conditions

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.5 (s, 1H, -OH), δ ~10.2 (s, 1H, -NH), δ ~8.0-7.4 (m, 7H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~164 (C=O), δ ~158-115 (Ar-C)
FTIR (KBr, cm⁻¹)~3400-3200 (O-H, N-H stretching), ~1650 (C=O stretching, Amide I), ~1530 (N-H bending, Amide II), ~1250 (C-O stretching)
Mass Spec (ESI-) [M-H]⁻ at m/z 324.0, 326.0 (due to Br isotopes)

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Purity Assessment

Objective: To qualitatively assess the purity of the synthesized this compound and identify the presence of starting materials.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate

  • UV lamp (254 nm)

  • Iodine chamber

Procedure:

  • Prepare a developing chamber by adding a suitable mobile phase (start with a 3:1 mixture of Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover it.

  • Dissolve a small amount of your crude product, 5-bromosalicylic acid, and 4-chloroaniline in a suitable solvent (e.g., ethyl acetate or acetone).

  • Using separate capillary tubes, spot each sample and a co-spot (crude product + starting materials) on the baseline of the TLC plate.

  • Carefully place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[1][2][6][7]

  • For further visualization, place the plate in an iodine chamber until brown spots appear.[1][2][6]

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: High-Performance Liquid Chromatography (HPLC) - Method Development

Objective: To quantitatively determine the purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional)

Procedure (Starting Conditions):

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If peak tailing is observed, add 0.1% TFA or formic acid to the mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of your sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and run the analysis. The purity can be calculated based on the area percentage of the main peak.

Protocol 3: Spectroscopic Analysis

Objective: To confirm the identity and structure of the synthesized this compound.

¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

FTIR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an ATR-FTIR spectrometer.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic functional group peaks.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_preliminary Preliminary Purity Check cluster_purification Purification cluster_confirmation Purity & Identity Confirmation Synthesis Synthesized this compound (Crude) TLC Thin Layer Chromatography (TLC) Synthesis->TLC MeltingPoint Melting Point Determination Synthesis->MeltingPoint Recrystallization Recrystallization TLC->Recrystallization Multiple Spots? MeltingPoint->Recrystallization Broad/Low MP? Recrystallization->TLC Check Purity HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Purity > 98%? FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS

Caption: Workflow for the purity assessment of synthesized this compound.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Impure Product Suspected low_mp Low/Broad Melting Point start->low_mp multi_tlc Multiple TLC Spots start->multi_tlc multi_hplc Multiple HPLC Peaks start->multi_hplc bad_nmr Unexpected NMR Signals start->bad_nmr start_mat Residual Starting Materials low_mp->start_mat solvent Residual Solvent low_mp->solvent multi_tlc->start_mat byproducts Reaction Byproducts multi_tlc->byproducts multi_hplc->start_mat multi_hplc->byproducts bad_nmr->start_mat bad_nmr->solvent bad_nmr->byproducts recrystallize Recrystallize start_mat->recrystallize dry Dry Under Vacuum solvent->dry byproducts->recrystallize re_analyze Re-analyze by Spectroscopy recrystallize->re_analyze dry->re_analyze

Caption: Logical troubleshooting guide for purity issues in this compound synthesis.

References

Scaling up the synthesis of 5-Bromo-4'-chlorosalicylanilide for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromo-4'-chlorosalicylanilide

This guide provides technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound for preclinical studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for clarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent method is the amidation reaction between 5-bromosalicylic acid and 4-chloroaniline. To facilitate the amide bond formation, the carboxylic acid group of 5-bromosalicylic acid is typically "activated". A robust method for scaling up involves converting 5-bromosalicylic acid to its acyl chloride derivative using a reagent like thionyl chloride (SOCl₂), which then readily reacts with 4-chloroaniline to form the desired amide product.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Moisture: The acyl chloride intermediate is highly sensitive to moisture. Any water present in the reactants, solvents, or glassware will hydrolyze the acyl chloride back to the carboxylic acid, preventing the reaction.

  • Incomplete Activation: Insufficient activating agent (e.g., thionyl chloride) or non-optimal reaction conditions (temperature, time) can lead to incomplete conversion of the carboxylic acid to the more reactive intermediate.

  • Side Reactions: Overheating the reaction can lead to decomposition or the formation of unwanted byproducts.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps, especially if the crystallization process is not optimized.

Q3: I'm observing significant impurities in my crude product. How can I minimize them?

A3: Impurity formation is a critical issue, particularly for compounds intended for preclinical use. To minimize impurities:

  • Use High-Purity Starting Materials: Ensure the 5-bromosalicylic acid and 4-chloroaniline are of high purity.

  • Control Reaction Temperature: The acylation and amidation steps can be exothermic. Maintain strict temperature control to prevent side reactions.

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant will need to be removed during purification.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.

Q4: What is the most effective method for purifying this compound on a larger scale?

A4: Recrystallization is the most common and effective method for purifying the final product on a multi-gram to kilogram scale.[1] Solvents such as ethanol or ethanol/water mixtures are often suitable. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent.

Q5: How can I reliably confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the purity of the final product.[2] A purity of >98% is typically desired for preclinical batches.[3][4]

Q6: What are the key safety precautions for this synthesis?

A6: Key safety measures include:

  • Handling Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Handling Bromine-Containing Compounds: 5-bromosalicylic acid is an irritant. Avoid inhalation and skin contact.

  • Exothermic Reactions: Be prepared for potential exothermic reactions, especially during the addition of thionyl chloride and the amine. Use an ice bath for cooling as needed.

Q7: What are the documentation requirements for a synthesis intended for preclinical studies?

A7: For preclinical studies, all synthesis activities must be thoroughly documented to ensure traceability and reproducibility, following Good Laboratory Practice (GLP) principles.[5][6] This includes recording lot numbers of all starting materials, detailed step-by-step procedures, reaction conditions (temperatures, times, etc.), observations, and all analytical data (TLC, HPLC, NMR, MS) for the final compound.[7][8]

Troubleshooting Guide

This table addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials.2. Presence of moisture hydrolyzing the acyl chloride intermediate.3. Reaction temperature is too low.1. Check the purity and integrity of starting materials.2. Thoroughly dry all glassware and use anhydrous solvents.3. Gradually increase the reaction temperature, monitoring with TLC.
Product Fails to Crystallize 1. Solution is too dilute.2. Presence of impurities inhibiting crystallization.3. Cooling rate is too fast.1. Concentrate the solution by evaporating some solvent.2. Attempt to "seed" the solution with a tiny crystal of pure product. If impurities are high, an additional purification step (e.g., column chromatography on a small scale) may be needed before recrystallization.3. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.
HPLC Purity is Low (<98%) 1. Incomplete reaction.2. Formation of side products due to incorrect temperature or stoichiometry.3. Inefficient purification.1. Increase reaction time or temperature, monitoring by TLC until the starting material is consumed.2. Review and optimize reaction conditions.3. Perform a second recrystallization using a different solvent system if necessary.
Product is Off-Color (e.g., Pink, Brown) 1. Presence of oxidized impurities.2. Carryover of colored byproducts from the reaction.1. Treat the crude product solution with activated charcoal before the final filtration and crystallization step.2. Ensure the reaction is run under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol describes a common method for synthesizing the target compound.

Materials:

  • 5-bromosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 4-chloroaniline

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric acid (1M HCl)

  • Sodium bicarbonate (Saturated solution)

  • Ethanol

Procedure:

  • Activation Step: In a round-bottom flask dried under vacuum, suspend 5-bromosalicylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid). Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromosalicyloyl chloride.

  • Coupling Step: Dissolve the crude acyl chloride in a fresh portion of anhydrous toluene or dichloromethane.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and a base like triethylamine (1.1 eq) in the same anhydrous solvent.

  • Cool the amine solution in an ice bath to 0-5°C. Slowly add the acyl chloride solution to the amine solution dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an appropriate solvent) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through celite to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Data Presentation

Table 1: Analytical Method Parameters for Quality Control

This table summarizes typical HPLC conditions for analyzing the purity of this compound, based on methods for similar compounds.[2][9]

ParameterSpecification
Instrumentation HPLC with UV-Vis or PDA Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Visualizations

Diagrams of Workflows and Pathways

Synthesis_Workflow start_end start_end process process qc qc product product A Start: Starting Materials (5-Bromosalicylic Acid, 4-Chloroaniline) B Step 1: Acid Activation (e.g., with Thionyl Chloride) A->B C Step 2: Amide Coupling Reaction B->C D In-Process Control (IPC) (TLC Monitoring) C->D Monitor Progress D->C Incomplete E Step 3: Work-up & Isolation (Quenching, Extraction, Drying) D->E Complete F Crude Product E->F G Step 4: Purification (Recrystallization) F->G H Final Quality Control (QC) (HPLC, NMR, MS) G->H Check Purity H->G < 98% Pure I End: Pure this compound (API for Preclinical Studies) H->I > 98% Pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Reaction_Pathway sub1 5-Bromosalicylic Acid inter 5-Bromosalicyloyl Chloride (Intermediate) sub1->inter Step 1 sub2 4-Chloroaniline prod This compound sub2->prod Step 2 inter->prod reag1 + SOCl₂ (Activation) reag1->sub1 reag2 + Base (e.g., Et₃N) (Coupling) reag2->sub2

Caption: The chemical reaction pathway for the synthesis of this compound.

Troubleshooting_Flow problem problem question question solution solution cause cause A Problem: Low HPLC Purity B Was starting material consumed (per TLC)? A->B C Cause: Incomplete Reaction B->C No E Are there multiple non-polar spots on TLC? B->E Yes D Solution: Increase reaction time/temp. Re-evaluate stoichiometry. C->D F Cause: Side Product Formation E->F Yes H Solution: Improve purification. Perform a second recrystallization. E->H No G Solution: Lower reaction temperature. Check purity of starting materials. F->G

Caption: A troubleshooting logic flow for diagnosing low product purity.

References

Validation & Comparative

Validating the Antifungal Potential of 5-Bromo-4'-chlorosalicylanilide: A Comparative Guide Based on CLSI Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antifungal activity of 5-Bromo-4'-chlorosalicylanilide, contextualized within the rigorous framework of the Clinical and Laboratory Standards Institute (CLSI) guidelines. While direct, CLSI-validated data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies required for its validation and compares its anticipated performance with established antifungal agents for which extensive CLSI-compliant data exists.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common antifungal agents against key fungal pathogens, as determined by CLSI standardized broth microdilution methods. These values serve as a benchmark for the expected performance of novel compounds like this compound upon validation.

Table 1: In Vitro Antifungal Activity against Candida albicans

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not availableData not availableData not available
Fluconazole0.25 - 1280.5 - 22 - 32
Amphotericin B0.125 - 20.5 - 11 - 2
Various Salicylanilide Derivatives≥1.95 µmol/L (for yeasts)--

Note: Data for salicylanilide derivatives is not specific to this compound and is provided for general comparison of the chemical class.[1][2][3][4][5]

Table 2: In Vitro Antifungal Activity against Aspergillus fumigatus

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not availableData not availableData not available
Voriconazole0.125 - 40.5 - 11 - 2
Amphotericin B0.25 - 412
Various Salicylanilide Derivatives≥0.49 µmol/L (for moulds)--

Note: Data for salicylanilide derivatives is not specific to this compound and is provided for general comparison of the chemical class.[1][2][3][4][5]

Experimental Protocols: CLSI-Based Antifungal Susceptibility Testing

To generate validated and comparable data for this compound, adherence to the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines is essential.[6][7][8][9][10][11][12][13] These protocols standardize the broth microdilution method to determine the MIC of an antifungal agent.

Key Steps in CLSI Broth Microdilution Method:
  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted using a spectrophotometer to a standardized concentration, corresponding to a specific colony-forming unit (CFU)/mL. For yeasts, this is typically 0.5 McFarland standard.

  • Antifungal Agent Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium, buffered to a pH of 7.0 with MOPS buffer.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • The plates are incubated at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (a well with no antifungal agent).

    • For azoles and this compound, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition). For polyenes like Amphotericin B, the endpoint is complete inhibition of growth.

Mandatory Visualizations

The following diagrams illustrate the standardized workflow for antifungal susceptibility testing and a hypothetical signaling pathway that could be investigated for salicylanilide compounds.

CLSI_Antifungal_Susceptibility_Workflow CLSI Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Fungal Isolate culture Culture on Agar Plates start->culture inoculum Prepare Standardized Inoculum culture->inoculum inoculate Inoculate Microtiter Plates inoculum->inoculate antifungal Prepare Serial Dilutions of Antifungal Agent antifungal->inoculate incubate Incubate at 35°C inoculate->incubate read Read Growth Inhibition incubate->read determine_mic Determine MIC read->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for CLSI-based antifungal susceptibility testing.

Hypothetical_Signaling_Pathway Hypothetical Fungal Signaling Pathway Inhibition compound This compound membrane Fungal Cell Membrane compound->membrane receptor Membrane Receptor/Enzyme compound->receptor binds/inhibits membrane->receptor pathway Signal Transduction Cascade receptor->pathway inhibition Inhibition nucleus Nucleus pathway->nucleus growth_inhibition Inhibition of Fungal Growth transcription Gene Transcription for Virulence/Survival nucleus->transcription inhibition->pathway inhibition->growth_inhibition results in

Caption: Hypothetical inhibition of a fungal signaling pathway.

References

A Comparative Analysis of the Antifungal Efficacy of 5-Bromo-4'-chlorosalicylanilide and Niclosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel and effective antifungal agents, salicylanilide derivatives have emerged as a promising class of compounds. This guide provides a detailed comparison of the antifungal efficacy of two such compounds: 5-Bromo-4'-chlorosalicylanilide and the well-known anthelmintic drug, niclosamide, which has been repurposed for its antifungal properties. This analysis is based on available experimental data and aims to provide an objective overview to inform further research and development.

Executive Summary

Both this compound and niclosamide are halogenated salicylanilides demonstrating antifungal activity.[1] Niclosamide's antifungal mechanism is well-documented and primarily involves the disruption of mitochondrial function in fungal cells.[2][3] It acts as an uncoupler of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, fungal cell death.[2] While specific comparative data is limited, the structural similarity of this compound suggests a comparable mechanism of action. This guide will delve into the available data on their antifungal activity, their proposed mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Niclosamide Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Cryptococcus neoformans JEC21< 0.78[4]
Cryptococcus neoformans H991.56[4]
Cryptococcus neoformans Clinical Isolates0.17–0.59 (IC50)[4]

Note: Data for this compound is not sufficiently available in the reviewed literature to create a direct comparative table.

Mechanism of Action: Targeting the Fungal Powerhouse

The primary mode of antifungal action for salicylanilides, including niclosamide, is the disruption of the mitochondrial respiratory chain.[2][3] This leads to the uncoupling of oxidative phosphorylation, a critical process for ATP synthesis.

Key Mechanistic Steps:

  • Protonophoric Activity: Salicylanilides act as protonophores, transporting protons across the inner mitochondrial membrane.

  • Dissipation of Proton Motive Force: This transport dissipates the proton gradient that is essential for driving ATP synthase.

  • Inhibition of ATP Synthesis: The loss of the proton motive force leads to a halt in ATP production.

  • Cellular Energy Depletion: The resulting lack of ATP leads to a cascade of cellular dysfunction and ultimately, cell death.

It is highly probable that this compound shares this mechanism of action due to its structural similarity to niclosamide and other halogenated salicylanilides.[1]

Mandatory Visualizations

To visually represent the key processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Fungal Mitochondrion cluster_1 Electron Transport Chain cluster_2 ATP Synthesis Inner Membrane Inner Membrane I Complex I III Complex III I->III ProtonGradient Proton Gradient (H+) I->ProtonGradient Pumps H+ II Complex II II->III IV Complex IV III->IV III->ProtonGradient Pumps H+ IV->ProtonGradient Pumps H+ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ADP ADP + Pi ADP->ATPsynthase H+ ProtonGradient->ATPsynthase Drives ATP Synthesis Salicylanilide Salicylanilide (e.g., Niclosamide) Salicylanilide->ProtonGradient Dissipates Gradient

Caption: Mechanism of action of salicylanilides on the fungal mitochondrial respiratory chain.

G start Start: Prepare Fungal Inoculum prepare_plates Prepare 96-well microtiter plates start->prepare_plates serial_dilutions Perform serial two-fold dilutions of antifungal agents prepare_plates->serial_dilutions inoculate Inoculate plates with fungal suspension serial_dilutions->inoculate incubate Incubate plates at appropriate temperature and duration inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically incubate->read_mic

Caption: Generalized workflow for a broth microdilution antifungal susceptibility assay.

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard protocol for determining the MIC of antifungal agents. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal compounds (this compound and niclosamide) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Prepare a suspension of fungal cells or spores in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL.

  • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 cells/mL).

3. Assay Procedure:

  • Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antifungal stock solutions directly in the microtiter plate to achieve a range of desired concentrations.

  • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control (no antifungal agent) and a sterility control (no inoculum) on each plate.

4. Incubation:

  • Incubate the plates at a suitable temperature (typically 35-37°C) for a specified duration (usually 24-48 hours), depending on the fungal species being tested.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

  • The endpoint can be read visually or with a spectrophotometer by measuring the optical density at a specific wavelength.

Conclusion

Niclosamide demonstrates significant antifungal activity against a variety of pathogenic fungi, primarily through the disruption of mitochondrial function. While quantitative, comparative data for this compound is currently lacking in the public domain, its structural similarity to niclosamide strongly suggests a similar mechanism of action and potential for antifungal efficacy. Further head-to-head studies employing standardized protocols, such as the broth microdilution method detailed here, are essential to definitively compare the antifungal potency of these two compounds and to fully elucidate the structure-activity relationships within the promising class of salicylanilide antifungals. This information will be critical for guiding the development of new and more effective treatments for fungal infections.

References

A Comparative Analysis of Antifungal Mechanisms: 5-Bromo-4'-chlorosalicylanilide and Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action of 5-Bromo-4'-chlorosalicylanilide and the well-established mechanism of azole antifungals. This objective analysis is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.

Executive Summary

Mechanism of Action: A Tale of Two Targets

The antifungal efficacy of a compound is intrinsically linked to its ability to selectively target essential fungal processes while minimizing impact on the host. Azole antifungals and this compound exemplify two distinct strategies for achieving this.

Azole Antifungals: Disrupting Cell Membrane Integrity

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron atom in the active site of lanosterol 14-α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are severe:

  • Altered Membrane Fluidity and Permeability: The incorporation of abnormal sterols compromises the structural integrity of the cell membrane, leading to increased permeability and leakage of essential cellular contents.

  • Enzyme Dysfunction: The function of membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, is impaired.

  • Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, rendering azoles potent fungistatic agents.

Azole_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Effects Downstream Effects Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption (Increased Permeability) Azoles Azole Antifungals Azoles->Enzyme Inhibition Enzyme->Ergosterol Blocked Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Figure 1: Mechanism of Action of Azole Antifungals.
This compound: A Focus on Mitochondrial Respiration

While direct studies on the antifungal mechanism of this compound are limited, extensive research on the structurally related salicylanilide, niclosamide, provides strong evidence for a distinct mode of action: the uncoupling of mitochondrial oxidative phosphorylation.[1][2][3]

Mitochondria are the powerhouses of the cell, responsible for generating ATP through the process of oxidative phosphorylation. This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane (the electron transport chain), which pumps protons across the membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.

Salicylanilides are believed to act as protonophores. They are lipophilic weak acids that can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states. This allows them to shuttle protons back across the membrane, dissipating the crucial proton gradient.

The key consequences of this mitochondrial uncoupling are:

  • Decreased ATP Synthesis: Without the proton motive force, ATP synthase cannot efficiently produce ATP, leading to a severe energy deficit within the fungal cell.

  • Increased Oxygen Consumption: In an attempt to compensate for the reduced ATP production, the electron transport chain works at an accelerated rate, leading to increased oxygen consumption.

  • Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to the leakage of electrons and the formation of damaging reactive oxygen species, causing oxidative stress.

  • Induction of Cell Death: The combination of energy depletion and oxidative stress ultimately leads to fungal cell death.

Salicylanilide_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_Effects Downstream Effects ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Depletion ATP Depletion ROS_Production Increased ROS ATP ATP ATP_Synthase->ATP Salicylanilide This compound Salicylanilide->Proton_Gradient Dissipation Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death

Figure 2: Proposed Mechanism of Action of this compound.

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The following tables summarize representative MIC data for azole antifungals and for a series of brominated salicylanilide derivatives against common fungal pathogens. It is important to note that direct MIC data for this compound against these specific strains is not available in the cited literature; the data for related compounds is provided for comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Azole Antifungals (µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatus
Fluconazole0.25 - 1.016 - >64
Itraconazole0.03 - 0.250.125 - 1.0
Voriconazole0.015 - 0.1250.25 - 1.0
Posaconazole0.015 - 0.1250.03 - 0.25

Data compiled from multiple sources. Ranges can vary based on the specific isolate and testing methodology.[4][5][6][7][8][9]

Table 2: Minimum Inhibitory Concentration (MIC) of N-(substituted-phenyl)-5-bromosalicylamides (µg/mL)

Substituent on Phenyl RingCandida albicansCandida tropicalisAspergillus fumigatus
4-chloro---
3,4-dichloro> 50> 5025
4-bromo> 50> 5025
4-fluoro> 50> 5050
4-nitro> 50> 5050

Data for N-(substituted-phenyl)-5-bromosalicylamides. Specific data for this compound is not available in the referenced study. The table indicates that while some derivatives show activity against A. fumigatus, their potency against Candida species appears limited under the tested conditions.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data. The broth microdilution method is a widely used technique.

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the wells of the microtiter plate.

  • Inoculum Preparation: The fungal isolate is grown on appropriate agar medium. A suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the antifungal dilution is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.[10][11][12][13]

Broth_Microdilution_Workflow start Start prep_antifungal Prepare Serial Dilutions of Antifungal Agent in 96-well Plate start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic end End read_mic->end

Figure 3: Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing.
General Synthesis of this compound

The synthesis of salicylanilides can be achieved through the condensation of a salicylic acid derivative with an aniline derivative.

Reaction: 5-Bromosalicylic acid + 4-Chloroaniline → this compound

Reagents and Solvents:

  • 5-Bromosalicylic acid

  • 4-Chloroaniline

  • Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) as a coupling agent

  • Anhydrous solvent such as toluene or xylene

  • Base (e.g., pyridine or triethylamine)

General Procedure:

  • Activation of Salicylic Acid: 5-Bromosalicylic acid is reacted with a chlorinating agent (e.g., SOCl₂) to form the more reactive acyl chloride.

  • Amide Bond Formation: The resulting acyl chloride is then reacted with 4-chloroaniline in the presence of a base to neutralize the HCl byproduct, forming the amide bond and yielding this compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final product.[14][15][16]

Conclusion

The comparison between this compound and azole antifungals reveals two distinct and potentially complementary approaches to combating fungal infections. Azoles effectively inhibit ergosterol biosynthesis, a validated and crucial target in fungal pathogens. However, the rise of resistance to this class of drugs necessitates the exploration of novel mechanisms of action.

This compound, and salicylanilides in general, represent a promising alternative by targeting a different fundamental process: mitochondrial respiration. The uncoupling of oxidative phosphorylation offers a potent and potentially broad-spectrum antifungal strategy.

Further research, including direct comparative studies and the generation of comprehensive quantitative data for this compound, is crucial to fully elucidate its therapeutic potential. The development of agents with novel mechanisms of action is paramount in the ongoing effort to address the global challenge of fungal infectious diseases.

References

In Vivo Validation of 5-Bromo-4'-chlorosalicylanilide's Antifungal Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential in vivo antifungal efficacy of 5-Bromo-4'-chlorosalicylanilide, a member of the halogenated salicylanilide class of compounds. Due to the absence of direct published in vivo studies for this specific compound, this guide presents a comparative framework based on established murine models of systemic candidiasis and the known mechanisms of action of structurally related salicylanilides.

This document outlines detailed experimental protocols for a hypothetical validation study, presents comparative data tables with established antifungal agents, and includes mandatory visualizations to illustrate the proposed mechanism of action and experimental workflow.

Comparative Efficacy in a Murine Model of Systemic Candidiasis

The following tables present hypothetical, yet plausible, data comparing the potential efficacy of this compound with the standard antifungal agents, Fluconazole and Amphotericin B, in a murine model of systemic Candida albicans infection.

Table 1: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosage (mg/kg/day)Mean Fungal Burden (Log10 CFU/g kidney ± SD)
Vehicle Control (PBS)-6.8 ± 0.5
This compound104.2 ± 0.7
This compound253.1 ± 0.6
Fluconazole203.5 ± 0.8
Amphotericin B12.9 ± 0.5

Table 2: Survival Analysis in a Murine Model of Systemic Candidiasis

Treatment GroupDosage (mg/kg/day)Median Survival Time (Days)Percent Survival at Day 21
Vehicle Control (PBS)-80%
This compound101540%
This compound25>2180%
Fluconazole20>2170%
Amphotericin B1>2190%

Proposed Mechanism of Action of Halogenated Salicylanilides

Halogenated salicylanilides, such as niclosamide, have been shown to exert their antifungal effects by targeting fungal mitochondria.[1][2] The proposed mechanism involves the disruption of the mitochondrial protein import machinery, which is dependent on the mitochondrial membrane potential. This interference triggers a mitochondria-to-nucleus retrograde signaling pathway, ultimately inhibiting key virulence traits such as hyphal morphogenesis and biofilm formation.[1][2]

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Salicylanilide This compound MitoProteinImport Mitochondrial Protein Import Machinery Salicylanilide->MitoProteinImport Inhibits RetrogradeSignaling Retrograde Signaling MitoProteinImport->RetrogradeSignaling Triggers MitoMembranePotential Membrane Potential MitoMembranePotential->MitoProteinImport Maintains VirulenceGenes Virulence Gene Expression RetrogradeSignaling->VirulenceGenes Downregulates HyphalGrowth Hyphal Morphogenesis VirulenceGenes->HyphalGrowth Controls BiofilmFormation Biofilm Formation VirulenceGenes->BiofilmFormation Controls

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the in vivo antifungal activity of this compound.

Murine Model of Systemic Candidiasis

A standardized murine model of systemic candidiasis is essential for evaluating the efficacy of novel antifungal compounds.[3]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with 1 x 105Candida albicans cells (e.g., strain SC5314) suspended in 0.1 mL of sterile phosphate-buffered saline (PBS).

  • Treatment: Treatment is initiated 24 hours post-infection. This compound is administered once daily via intraperitoneal (IP) injection at doses of 10 mg/kg and 25 mg/kg. Comparator drugs, fluconazole (20 mg/kg) and amphotericin B (1 mg/kg), are administered via oral gavage and IP injection, respectively. A control group receives the vehicle (e.g., PBS with a solubilizing agent like DMSO).

  • Monitoring: Mice are monitored daily for signs of illness and mortality for 21 days.

Fungal Burden Determination

To quantify the efficacy of the treatment, the fungal burden in the kidneys, a primary target organ in systemic candidiasis, is determined.

  • Tissue Collection: On day 5 post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed and weighed.

  • Homogenization: Kidneys are homogenized in sterile PBS.

  • Plating: Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar (SDA) supplemented with antibiotics to inhibit bacterial growth.

  • Quantification: Plates are incubated at 37°C for 24-48 hours, and colony-forming units (CFU) are counted. The fungal burden is expressed as Log10 CFU per gram of kidney tissue.

Survival Analysis

The overall efficacy of the antifungal treatment is assessed through a survival study.

  • Experimental Groups: Mice are divided into treatment and control groups as described in the systemic candidiasis model.

  • Monitoring: Mice are monitored daily for 21 days, and the time to morbidity/mortality is recorded.

  • Data Analysis: Survival data is plotted using Kaplan-Meier survival curves, and statistical significance between groups is determined using the log-rank test.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints AnimalModel BALB/c Mice Infection IV Injection of Candida albicans AnimalModel->Infection TestCompound This compound (10 & 25 mg/kg) Infection->TestCompound Treatment Initiation (24h post-infection) Comparators Fluconazole (20 mg/kg) Amphotericin B (1 mg/kg) Infection->Comparators Treatment Initiation (24h post-infection) Control Vehicle Control Infection->Control Treatment Initiation (24h post-infection) FungalBurden Fungal Burden in Kidneys (Day 5) TestCompound->FungalBurden Survival Survival Analysis (21 Days) TestCompound->Survival Comparators->FungalBurden Comparators->Survival Control->FungalBurden Control->Survival

Experimental workflow for in vivo validation.

References

A Head-to-Head Comparison of 5-Bromo-4'-chlorosalicylanilide and Other Prominent Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides are a versatile class of compounds renowned for their broad spectrum of biological activities. Initially recognized for their anthelmintic properties, these compounds are now the subject of extensive research for their potential applications in oncology, infectious diseases, and beyond. This guide provides a head-to-head comparison of 5-Bromo-4'-chlorosalicylanilide against other well-characterized salicylanilides, including niclosamide, oxyclozanide, rafoxanide, and closantel. By presenting available experimental data on their physicochemical properties, biological activities, and toxicity, alongside detailed experimental protocols and pathway visualizations, this guide aims to be a valuable resource for researchers in the field.

Physicochemical Properties

A compound's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical characteristics of this compound and its counterparts.

PropertyThis compoundNiclosamideOxyclozanideRafoxanideClosantel
Molecular Formula C₁₃H₉BrClNO₂[1]C₁₃H₈Cl₂N₂O₄C₁₃H₆Cl₅NO₃[2][3]C₁₉H₁₁Cl₂I₂NO₃[4]C₂₂H₁₄Cl₂I₂N₂O₂
Molecular Weight ( g/mol ) 326.57[1]327.12401.45[3]626.01[4]663.17
Melting Point (°C) 246[5]224-229[6]~208[2]~158[7] or 173-177234.5
Solubility Almost transparent in hot acetone[5]Practically insoluble in water; slightly soluble in ethanol, chloroform, and ether[6]Freely soluble in acetone; soluble in ethanol (96%); slightly soluble in chloroform; slightly soluble/insoluble in water[2]Insoluble in water; soluble in oily solutes[4]Practically insoluble in water
pKa (Predicted) 7.57 ± 0.435.6 - 7.2[6]5.7 (strongest acidic)[2]Not availableNot available
LogP (Predicted) Not availableNot available5.7[2]Not availableNot available

Biological Activities: A Comparative Overview

Salicylanilides exhibit a wide array of biological effects, which are summarized below. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity

Recent research has highlighted the significant anticancer potential of salicylanilides, primarily through the modulation of key signaling pathways.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Salicylanilides

Cancer Cell LineThis compoundNiclosamideOxyclozanideRafoxanideClosantel
Acute Myeloid Leukemia (U937) Data not available0.41[5]Data not availableData not availableData not available
Acute Myeloid Leukemia (OCI-AML3) Data not available0.79[5]Data not availableData not availableData not available
Acute Myeloid Leukemia (HL-60) Data not available0.48[5]Data not availableData not availableData not available
Basal-like Breast Cancer (SUM159) Data not available0.33[5]Data not availableData not availableData not available
Triple-Negative Breast Cancer (MDA-MB-231) Data not available13.63[5]6.6[5]Data not availableData not available
Triple-Negative Breast Cancer (MDA-MB-468) Data not availableData not available4.5[5]Data not availableData not available
Head and Neck Carcinoma (FaDu) Data not available0.40[5]Data not availableData not availableData not available
Colorectal Cancer (HCT-116) Data not availableData not availableData not available~5[5]Data not available

Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.

Antimicrobial Activity

Salicylanilides have demonstrated efficacy against a range of microbial pathogens.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Salicylanilides

MicroorganismThis compoundNiclosamideOxyclozanideRafoxanideClosantel
Gram-positive bacteria Data not availableData not available0.125–1.0 (for derivatives)[8]2 to 128[9][10]Data not available
Gram-negative bacteria Data not availableNo inhibition[8]No inhibition (for derivatives)[8]≥256[11]Data not available
M. tuberculosis Data not availableData not availableData not availableData not availablePotent in vitro activity[12]
Fungi Antifungal activity reported[5]Data not availableData not available2 to 128[9][10]Data not available

Note: The spectrum of activity and MIC values can vary significantly depending on the specific microbial strain and testing methodology.

Antiparasitic Activity

The traditional application of salicylanilides is in the treatment of parasitic infections.

ParasiteThis compoundNiclosamideOxyclozanideRafoxanideClosantel
Tapeworms Data not availableEffectiveEffectiveEffectiveEffective
Liver Flukes Data not availableEffectiveEffectiveEffectiveEffective

Mechanisms of Action

The biological effects of salicylanilides are attributed to several mechanisms, most notably the uncoupling of mitochondrial oxidative phosphorylation and the modulation of critical cellular signaling pathways.

Mitochondrial Uncoupling

Salicylanilides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_synthase ATP Synthase H_out->ATP_synthase Proton Motive Force Salicylanilide Salicylanilide H_out->Salicylanilide ATP ATP ATP_synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_synthase Salicylanilide->H_in Transports H+ in caption Mechanism of Mitochondrial Uncoupling by Salicylanilides. Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Niclosamide Niclosamide Niclosamide->LRP6 Induces Degradation caption Inhibition of Wnt/β-catenin Pathway by Niclosamide. Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes Salicylanilides Salicylanilides Salicylanilides->JAK Inhibits Salicylanilides->pSTAT3 Inhibits Dimerization caption Inhibition of STAT3 Signaling by Salicylanilides. Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Salicylanilides Salicylanilides Salicylanilides->mTORC1 Inhibits caption Inhibition of mTOR Signaling by Salicylanilides. A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of salicylanilide C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add solubilization buffer G->H I Measure absorbance at 570 nm H->I J Calculate IC50 I->J caption Workflow for IC50 Determination using MTT Assay. A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare 2-fold serial dilutions of salicylanilide in 96-well plate B->C D Include growth and sterility controls C->D E Incubate plate (18-24h) D->E F Determine MIC (lowest concentration with no visible growth) E->F caption Workflow for MIC Determination by Broth Microdilution. A Seed cells in Seahorse XF plate B Prepare assay medium and load compounds into sensor cartridge A->B C Run Seahorse XF Analyzer B->C D Measure basal OCR C->D E Inject Salicylanilide and measure OCR D->E F Inject Oligomycin and measure OCR E->F G Inject FCCP and measure OCR F->G H Inject Rotenone/Antimycin A and measure OCR G->H I Analyze data to determine uncoupling effect H->I caption Workflow for Mitochondrial Uncoupling Assay using Seahorse XF. A Treat cells with Salicylanilide B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-STAT3, STAT3, loading control) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with ECL F->G H Analyze band intensities G->H caption Workflow for Western Blot Analysis of STAT3 Phosphorylation.

References

A Guide to Ensuring Reproducibility of 5-Bromo-4'-chlorosalicylanilide MIC Results Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Challenges of MIC Reproducibility

Minimum Inhibitory Concentration (MIC) values, while appearing as simple numerical outputs, are influenced by a multitude of experimental variables. Inter-laboratory variability can account for approximately half of the total variability observed in antimicrobial susceptibility testing.[1][2] This variability can significantly impact the interpretation of a compound's efficacy and its potential for clinical development.[1][3] Therefore, a thorough understanding and control of these variables are essential.

Key Factors Influencing Inter-Laboratory MIC Variability

Several factors can contribute to discrepancies in MIC results between different laboratories. These can be broadly categorized into microbiological, technical, and interpretational differences. A summary of these factors is presented in the table below.

CategoryFactorDescription of Impact on MIC ResultsRecommendations for Standardization
Microbiological Bacterial Strain VariationGenetic and phenotypic differences between strains of the same species can lead to inherent variations in susceptibility.[3]Use of standardized and well-characterized reference strains (e.g., from ATCC) for quality control. Complete reporting of strain identifiers.
Inoculum SizeAn inappropriate number of bacterial cells at the start of the assay can lead to either an overestimation or underestimation of the MIC.[3]Strict adherence to standardized inoculum preparation methods to achieve a defined bacterial concentration (e.g., 0.5 McFarland standard).
Technical Growth Media CompositionThe type and formulation of the growth medium can significantly affect bacterial growth rates and the activity of the antimicrobial agent.[3]Utilization of standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended by bodies like EUCAST and CLSI.[4][5]
Incubation ConditionsVariations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can alter bacterial growth and, consequently, the observed MIC.[6]Precise control and documentation of incubation temperature and duration as per standardized protocols.
Dilution MethodThe method of preparing serial dilutions of the antimicrobial agent can introduce variability. Broth microdilution and agar dilution are common methods.[7]Consistent use of a validated and standardized dilution method across all experiments.
Automated vs. Manual SystemsAutomated systems can reduce human error and increase precision, while manual methods may introduce more variability.[3]If different systems are used, cross-validation and regular quality control are essential.
Interpretational Endpoint ReadingThe visual determination of "no growth" can be subjective and vary between technicians.[8]Establishment of clear and objective criteria for endpoint determination, such as a specific percentage of growth inhibition.[8]
Quality ControlLack of rigorous quality control measures can lead to undetected errors in the experimental setup.Regular use of reference strains with known MIC values to validate the assay's performance.[7]

Standardized Experimental Protocol for MIC Determination

To mitigate the variables outlined above, the adoption of a standardized protocol is crucial. The following is a detailed methodology for determining the MIC of a compound like 5-Bromo-4'-chlorosalicylanilide using the broth microdilution method, based on established guidelines.[4][5]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, specific supplemented media may be required.[4][5]

  • Bacterial Strains: Utilize appropriate quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and the test organism.

  • Equipment: Calibrated pipettes, sterile 96-well microtiter plates, incubator, spectrophotometer or plate reader.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the test broth in the 96-well plate.

  • The final volume in each well should be 100 µL after the addition of the inoculum.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

4. Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

  • Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm, with a defined percentage of growth inhibition (e.g., ≥80%) as the endpoint.[8]

6. Quality Control:

  • Concurrently test reference strains with known MIC values for the control antibiotic. The results must fall within the acceptable range for the assay to be considered valid.

Visualizing the Standardized Workflow

To further clarify the experimental process, the following diagram illustrates a standardized workflow for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end Outcome start Start prep_media Prepare Standardized Media (e.g., CAMHB) start->prep_media prep_drug Prepare Serial Dilutions of This compound start->prep_drug prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum dispense Dispense Drug Dilutions into 96-well Plate prep_media->dispense prep_drug->dispense inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate dispense->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic qc_check Quality Control Check with Reference Strains determine_mic->qc_check report Report MIC Value qc_check->report

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

By implementing standardized protocols and maintaining stringent quality control, researchers can significantly improve the reproducibility of MIC results for this compound and other antimicrobial agents, leading to more reliable and comparable data across different laboratories. This, in turn, will facilitate more robust drug development and a better understanding of antimicrobial resistance.

References

Unveiling Synergistic Potential: A Comparative Analysis of 5-Bromo-4'-chlorosalicylanilide in Combination with Conventional Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals assessing the synergistic antifungal effects of salicylanilide derivatives. This document provides a comparative overview, experimental data from a closely related salicylanilide, and detailed experimental protocols to facilitate further research into novel combination therapies for fungal infections.

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antifungal agents. Salicylanilides, a class of compounds known for their anthelmintic properties, have also demonstrated promising antifungal activity. This guide focuses on the potential synergistic effects of 5-Bromo-4'-chlorosalicylanilide and its analogs when combined with conventional antifungal drugs.

Due to a lack of publicly available quantitative data on the synergistic effects of this compound, this guide presents experimental findings for a structurally related salicylanilide, closantel, in combination with the azole antifungal, fluconazole. These findings offer valuable insights into the potential synergistic interactions of the broader salicylanilide class.

Comparative Analysis of Antifungal Performance

The primary mechanism of antifungal action for salicylanilides is believed to be the uncoupling of oxidative phosphorylation in fungal mitochondria. This disruption of the mitochondrial membrane potential leads to a depletion of cellular ATP, thereby inhibiting fungal growth. In contrast, conventional antifungals like azoles and polyenes target the fungal cell membrane's ergosterol biosynthesis pathway or directly bind to ergosterol, respectively. This difference in the mechanism of action presents a strong rationale for exploring synergistic combinations.

A study investigating the in vitro effects of closantel on Candida albicans revealed that it can significantly enhance the antifungal activity of fluconazole. While a specific Fractional Inhibitory Concentration Index (FICI) was not reported, the study demonstrated a notable reduction in the Minimum Inhibitory Concentration (MIC) of fluconazole when used in combination with closantel.

Table 1: In Vitro Antifungal Activity of Fluconazole in Combination with Closantel against Candida albicans
TreatmentMinimum Inhibitory Concentration (MIC) of Fluconazole (mg/L)
Fluconazole alone>64
Fluconazole + Closantel (16 mg/L)16

Data derived from a study on the in vitro antifungal effects of closantel against Candida albicans.

The data clearly indicates that in the presence of a sub-inhibitory concentration of closantel, the MIC of fluconazole against Candida albicans was significantly reduced. This potentiation effect suggests a synergistic or additive interaction, warranting further investigation with this compound and other antifungals.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antifungal Agents: Stock solutions of this compound and the partner antifungal (e.g., fluconazole) are prepared in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected MIC.

  • Microplate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the partner antifungal are made along the y-axis.

  • Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visually inhibits fungal growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM can be used to observe ultrastructural changes in fungal cells induced by the antifungal agents.

  • Treatment: Fungal cells are treated with sub-inhibitory concentrations of this compound, the partner antifungal, and the combination of both for a specified period.

  • Fixation: The cells are harvested and fixed with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.

  • Post-fixation: The cells are post-fixed with osmium tetroxide.

  • Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol and embedded in resin.

  • Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate and lead citrate.

  • Imaging: The sections are observed under a transmission electron microscope to identify any changes in the cell wall, cell membrane, or intracellular organelles. In the study with closantel, treated Candida albicans cells showed an unevenly distributed electron-dense outer layer of the cell wall, an irregularly thickened transparent layer, localized disruption of the cell membrane, and an increase in intracellular vacuoles[1].

Visualizing the Workflow and Proposed Mechanisms

To further elucidate the experimental processes and potential biological pathways, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Synergy Assessment cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_antifungals Prepare Antifungal Stock Solutions setup_plate Set up 96-well Plate (Serial Dilutions) prep_antifungals->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for assessing antifungal synergy using the checkerboard assay.

Signaling_Pathway Proposed Synergistic Mechanism of Salicylanilides and Azoles cluster_salicylanilide Salicylanilide Action cluster_azole Azole Action salicylanilide This compound mitochondria Fungal Mitochondrion salicylanilide->mitochondria oxphos Oxidative Phosphorylation mitochondria->oxphos Uncouples atp ATP Depletion oxphos->atp fungal_cell Fungal Cell Growth Inhibition atp->fungal_cell azole Azole Antifungal erg11 Lanosterol 14α-demethylase (ERG11) azole->erg11 Inhibits ergosterol_synthesis Ergosterol Biosynthesis erg11->ergosterol_synthesis ergosterol Ergosterol Depletion ergosterol_synthesis->ergosterol ergosterol->fungal_cell

Caption: Hypothetical model of synergistic action between salicylanilides and azoles.

Conclusion

The exploration of combination therapies is a critical avenue in overcoming the challenges of antifungal resistance. While direct quantitative data for the synergistic effects of this compound is currently limited, the promising results from the closely related compound, closantel, in combination with fluconazole, strongly support the rationale for further investigation. The distinct mechanisms of action between salicylanilides and conventional antifungals provide a solid foundation for expecting synergistic outcomes. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to rigorously evaluate these combinations and contribute to the development of more effective antifungal treatment strategies.

References

Comparative Analysis of 5-Bromo-4'-chlorosalicylanilide's Efficacy Against Planktonic and Biofilm Fungal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This guide provides a comparative analysis of the potential efficacy of 5-Bromo-4'-chlorosalicylanilide against two distinct fungal growth forms: free-floating planktonic cells and structured, resilient biofilms. While direct experimental data for this compound is limited in publicly available literature, this report leverages data from structurally similar halogenated salicylanilides, such as Niclosamide, to provide a comparative framework. The evidence suggests that this class of compounds holds significant promise, not only in inhibiting the growth of planktonic fungal cells but, more critically, in disrupting the formation and viability of biofilms. This guide details the experimental protocols for evaluating these differential effects and explores the potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery of novel antifungal agents.

Introduction: The Challenge of Fungal Biofilms

Fungal infections, particularly those caused by Candida species, are a growing global health concern. The ability of these fungi to transition from a planktonic (free-swimming) state to a biofilm—a complex, structured community of cells encased in a self-produced extracellular matrix—is a key virulence factor.[1] Biofilms can form on a variety of surfaces, including medical implants and host tissues, and exhibit dramatically increased resistance to antifungal drugs compared to their planktonic counterparts.[2] This heightened resistance is multifactorial, stemming from the protective extracellular matrix, the physiological heterogeneity of cells within the biofilm, and the upregulation of drug efflux pumps.[2][3] Consequently, there is an urgent need for novel therapeutic agents that can effectively target and eradicate fungal biofilms.

Salicylanilides, a class of compounds known for their broad biological activities, have emerged as promising candidates.[4] Halogenated salicylanilides, in particular, have demonstrated potent antifungal and antibiofilm properties.[5][6] This guide focuses on this compound, a member of this class, and provides a comparative analysis of its expected effects on both planktonic and biofilm forms of pathogenic fungi.

Comparative Efficacy: Planktonic vs. Biofilm Growth

While specific data for this compound is not extensively available, studies on analogous halogenated salicylanilides provide valuable insights into the expected differential activity against planktonic and biofilm fungal growth.

Activity Against Planktonic Fungal Cells

Salicylanilide derivatives have shown significant activity against a range of planktonic fungal species.[7] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For many salicylanilides, the MIC values against planktonic Candida species are in the low micromolar range, indicating potent fungistatic or fungicidal activity.[8]

Activity Against Fungal Biofilms

The true potential of halogenated salicylanilides lies in their demonstrated efficacy against fungal biofilms.[5][9] These compounds have been shown to inhibit biofilm formation at concentrations that do not significantly affect planktonic cell growth, suggesting a specific antivirulence mechanism.[6][10] Furthermore, they can also disrupt pre-formed biofilms. The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) are often significantly higher than the planktonic MIC, highlighting the increased resistance of biofilms. However, effective salicylanilides exhibit potent antibiofilm activity at clinically achievable concentrations.

Table 1: Comparative Antifungal Activity of Halogenated Salicylanilides (Surrogate Data)

CompoundFungal SpeciesPlanktonic MIC₅₀ (µg/mL)Biofilm MBIC₅₀ (µg/mL)Reference
NiclosamideCandida albicans1.641.0[11]
N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamideCandida albicans>1001.0[5][9]
OxyclozanideCandida albicans (azole-resistant)-Potent Inhibition[12]

Note: This table presents surrogate data from closely related halogenated salicylanilides to illustrate the expected comparative efficacy of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for assessing the activity of compounds like this compound against both planktonic and biofilm forms of fungi.

Planktonic Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic yeast cells.[13]

Protocol:

  • Inoculum Preparation: Prepare a standardized yeast suspension (0.5 to 2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the yeast suspension to each well containing the drug dilutions. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.

Fungal Biofilm Formation and Quantification

3.2.1. Crystal Violet (CV) Assay for Biofilm Mass Quantification

This assay measures the total biomass of the biofilm.[14]

Protocol:

  • Biofilm Formation: Dispense a standardized yeast suspension (1 x 10⁶ cells/mL in RPMI-1640) into the wells of a 96-well flat-bottom microtiter plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Fixation: Add methanol to each well for 15 minutes to fix the biofilms.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.

3.2.2. XTT Reduction Assay for Biofilm Metabolic Activity

This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[4][6]

Protocol:

  • Biofilm Formation: Form biofilms as described in the CV assay protocol.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • XTT-Menadione Solution: Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

  • Incubation: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours. Metabolically active cells will reduce the XTT to a formazan product.

  • Quantification: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.

Visualization of Methodologies and Pathways

Experimental Workflows

Experimental_Workflow cluster_planktonic Planktonic Susceptibility cluster_biofilm Biofilm Susceptibility cluster_quantification Biofilm Quantification Methods P1 Yeast Culture P2 Standardize Inoculum (0.5-2.5x10^3 cells/mL) P1->P2 P4 Inoculate & Incubate (35°C, 24-48h) P2->P4 P3 Serial Drug Dilution in 96-well plate P3->P4 P5 Determine MIC (Visual/Spectrophotometric) P4->P5 B1 Yeast Culture B2 Standardize Inoculum (1x10^6 cells/mL) B1->B2 B3 Incubate for Biofilm Formation (37°C, 24-48h) B2->B3 B4 Wash to Remove Planktonic Cells B3->B4 B5 Add Drug Dilutions B4->B5 B6 Incubate with Drug (37°C, 24h) B5->B6 B7 Quantify Biofilm B6->B7 Q1 Crystal Violet Assay (Biomass) B7->Q1 Q2 XTT Assay (Metabolic Activity) B7->Q2

Caption: Experimental workflow for comparative analysis.

Fungal Biofilm Formation and Potential Inhibition

Fungal_Biofilm_Formation cluster_stages Biofilm Development Stages cluster_inhibition Potential Inhibition by Salicylanilides S1 Planktonic Cells S2 Adhesion S1->S2 S3 Proliferation & Hyphal Formation S2->S3 S4 Matrix Production S3->S4 S5 Mature Biofilm S4->S5 I1 This compound I2 Inhibition of Adhesion I1->I2 I3 Inhibition of Hyphal Morphogenesis I1->I3 I4 Disruption of Mitochondrial Function I1->I4 I2->S2 I3->S3 I4->S3 I4->S5

Caption: Fungal biofilm formation and inhibition points.

Signaling Pathways in Candida albicans Biofilm Formation

Signaling_Pathways cluster_pathways Key Signaling Pathways cluster_inhibition_mech Potential Salicylanilide Target Ras1 Ras1 cAMP cAMP Ras1->cAMP MAPK MAPK Pathway Ras1->MAPK PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Biofilm Biofilm Formation Genes (e.g., HWP1, ALS3) Efg1->Biofilm MAPK->Biofilm Inhibitor Salicylanilide Mitochondria Mitochondrial Function Inhibitor->Mitochondria Mitochondria->Ras1 retrograde signaling

Caption: Signaling pathways in C. albicans biofilms.

Mechanism of Action

The precise mechanism of action for this compound against fungal cells is likely multifaceted. Studies on related compounds, such as Niclosamide, suggest that the primary target may be mitochondrial function.[4][15] Salicylanilides can act as uncouplers of oxidative phosphorylation, disrupting the mitochondrial membrane potential and leading to a depletion of cellular ATP.[15] This disruption of energy metabolism would inhibit both planktonic growth and the energy-intensive processes of biofilm formation.

Furthermore, transcriptional profiling of C. albicans treated with Niclosamide has revealed an upregulation of genes involved in the mitochondria-to-nucleus retrograde (RTG) signaling pathway.[6][10] This suggests that the cell attempts to compensate for mitochondrial dysfunction, a stress response that can ultimately be detrimental. The inhibition of fungal morphogenesis, particularly the yeast-to-hyphae transition which is critical for biofilm integrity, is another key aspect of the activity of these compounds.[5][9]

Conclusion and Future Directions

While direct experimental evidence for the antifungal and antibiofilm activity of this compound is needed, the available data for structurally related halogenated salicylanilides strongly support its potential as a potent agent against both planktonic and biofilm forms of pathogenic fungi. The provided experimental protocols offer a standardized framework for the systematic evaluation of this and other novel compounds. Future research should focus on obtaining specific MIC, MBIC, and MBEC values for this compound against a panel of clinically relevant fungal isolates. Elucidating the precise molecular targets and further exploring the impact on mitochondrial function and signaling pathways will be crucial for the development of this promising class of antifungal agents. The ability to effectively combat fungal biofilms represents a significant advancement in the fight against persistent and drug-resistant fungal infections.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4'-chlorosalicylanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5-Bromo-4'-chlorosalicylanilide, ensuring the safety of laboratory personnel and the protection of the environment.

This document provides a comprehensive overview of the proper disposal procedures for this compound, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to disposal is recommended, treating the substance as hazardous waste.

Key Safety and Handling Information

Immediate safety and handling protocols are paramount when working with this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₃H₉BrClNO₂
Molecular Weight 326.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 246 °C
Boiling Point 372.8 °C (Predicted)
Density 1.675 g/cm³ (Predicted)
Known Hazards Very toxic to aquatic life with long-lasting effects

Experimental Protocols for Disposal

Specific experimental protocols for the degradation or neutralization of this compound are not widely documented. Therefore, direct chemical treatment by laboratory personnel is not recommended. The primary and safest disposal method is through a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of this compound Waste B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Source B->C D Solid Waste (Unused reagent, contaminated consumables) C->D E Liquid Waste (Solutions, rinsates) C->E F Package in a designated, sealed, and labeled hazardous waste container. D->F E->F G Label Container: 'Hazardous Waste' 'this compound' Date, Researcher Name, Lab Info Hazard Pictograms (e.g., Environmental Hazard) F->G H Store in a designated, secure, and well-ventilated secondary containment area. G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I J Maintain disposal records as per institutional and regulatory requirements. I->J

Figure 1. Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Waste Segregation: At the point of generation, segregate waste contaminated with this compound from other waste streams. This includes:

    • Solid Waste: Unused or expired reagent, contaminated weighing paper, gloves, pipette tips, and other disposable labware.

    • Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware.

  • Waste Collection and Containment:

    • Collect all solid and liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be kept securely closed except when adding waste.

  • Labeling: Clearly and accurately label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date of waste accumulation.

    • The name and contact information of the responsible researcher or laboratory.

    • Appropriate hazard pictograms, including the environmental hazard symbol.

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to prevent spills.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Record Keeping: Maintain accurate records of the disposal of this compound, including the date, quantity, and disposal vendor, in accordance with your institution's policies and local regulations.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

Personal protective equipment for handling 5-Bromo-4'-chlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4'-chlorosalicylanilide. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks. This compound is a halogenated aromatic compound and should be handled with care.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards.[1][2]Protects against splashes and dust, which can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile) and a lab coat.[4]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if dust is generated or when working outside of a ventilated area.[4]Minimizes inhalation of dust, which may cause respiratory tract irritation.[3]
Body Protection Long pants and closed-toe shoes.Ensures maximum skin coverage to prevent accidental exposure.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation:

  • Ventilation: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • PPE Donning: Before handling the compound, ensure all required PPE is worn correctly.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[4]

2. Handling:

  • Avoid Contact: Prevent the chemical from coming into contact with eyes, skin, or clothing.[1][2]

  • Minimize Dust: When weighing or transferring the solid, do so carefully to minimize the generation of dust.[3][4]

  • Ingestion Prevention: Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling:

  • Hand Washing: Thoroughly wash hands with soap and water after handling.[3]

  • Decontamination: Clean the work area and any contaminated equipment.

Disposal Plan

As a halogenated aromatic compound, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Waste StreamDisposal ContainerLabeling
Solid Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "Halogenated Organic Waste," and "this compound."[5]
Contaminated Materials (e.g., gloves, wipes) Place in the same designated hazardous waste container as the solid waste."Hazardous Waste," "Halogenated Organic Waste," and "this compound."
Rinsate from Glassware Collect in a designated container for halogenated solvent waste.[5]"Hazardous Waste," "Halogenated Solvent Waste," and list of contents.[5]

Key Disposal Steps:

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste.[5]

  • Labeling: All waste containers must be accurately and clearly labeled.[5]

  • Collection: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_emergency Locate Emergency Equipment handling_weigh Weigh Compound prep_emergency->handling_weigh handling_transfer Transfer Compound handling_reaction Perform Experiment post_decontaminate Decontaminate Workspace handling_reaction->post_decontaminate post_wash Wash Hands disp_segregate Segregate Halogenated Waste post_wash->disp_segregate disp_label Label Waste Container disp_dispose Dispose via EHS

Caption: Safe handling workflow for this compound.

References

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